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  • Product: Diphenyl(4-hydroxybutyl)methylsilane
  • CAS: 18044-15-0

Core Science & Biosynthesis

Foundational

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Methodological Whitepaper Introduction: The Mechanistic Target of Rapamycin (mTOR) As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Methodological Whitepaper

Introduction: The Mechanistic Target of Rapamycin (mTOR)

As a Senior Application Scientist, I frequently encounter experimental inconsistencies in laboratories attempting to drug the mTOR pathway. Rapamycin (Sirolimus) is the archetypal macrolide immunosuppressant and a potent allosteric inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1).

Unlike ATP-competitive kinase inhibitors that directly occupy the catalytic cleft, Rapamycin operates via a highly specific, binary allosteric mechanism. It first binds to the intracellular immunophilin FKBP12. This newly formed Rapamycin-FKBP12 complex then docks onto the FKBP12-Rapamycin Binding (FRB) domain of mTOR, sterically hindering substrate access to the kinase active site 1[1]. Understanding this causality is the foundation for designing robust in vitro and cellular assays.

mTOR_Pathway Rapamycin Rapamycin (Small Molecule) Complex Rapamycin-FKBP12 Inhibitory Complex Rapamycin->Complex Binds FKBP12 FKBP12 (Immunophilin) FKBP12->Complex Binds mTORC1 mTORC1 Complex (mTOR + Raptor) Complex->mTORC1 Allosteric Inhibition (FRB Domain) p70S6K p70S6K (Kinase) mTORC1->p70S6K Phosphorylates (Activates) ULK1 ULK1 Complex (Autophagy Initiation) mTORC1->ULK1 Phosphorylates (Inhibits)

Figure 1: Rapamycin-mediated allosteric inhibition of the mTORC1 signaling pathway.

Methodological Framework 1: In Vitro mTORC1 Kinase Assay

A common point of failure in drug development is testing Rapamycin against purified mTOR without accounting for its native complex requirements.

Causality & Experimental Design

Historically, researchers failed to detect native mTOR kinase activity because standard lysis buffers containing non-ionic detergents (like Triton X-100 or NP-40) disrupt the critical interaction between mTOR and its regulatory associated protein, Raptor. To maintain the physiological integrity of mTORC1, the zwitterionic detergent CHAPS (0.3%) must be utilized2[2]. Furthermore, because Rapamycin is an allosteric inhibitor, any in vitro assay must be supplemented with recombinant FKBP12; otherwise, the compound will yield false-negative inactivity 3[3].

Step-by-Step Protocol: CHAPS-Based mTORC1 Immunoprecipitation

Self-Validating System: This protocol incorporates a Triton X-100 parallel lysis as a negative control for complex integrity, ensuring the assay validates its own structural preservation.

  • Cell Lysis: Lyse HEK293T cells in CHAPS Lysis Buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, supplemented with protease/phosphatase inhibitors).

  • Immunoprecipitation: Isolate mTORC1 using an anti-mTOR or anti-Raptor antibody conjugated to Protein G agarose beads. Wash 3x in CHAPS buffer, then 1x in Kinase Wash Buffer (25 mM HEPES pH 7.4, 20 mM KCl)[2].

  • Complex Formation: Pre-incubate Rapamycin (100 nM) with an excess of recombinant human FKBP12 (50 ng) for 30 minutes at room temperature to ensure the formation of the active inhibitory complex[3].

  • Kinase Reaction: Resuspend beads in 10 µL Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2). Add the Rapamycin-FKBP12 complex. Initiate the reaction by adding 500 µM ATP and 150 ng of recombinant GST-4E-BP1 (substrate). Incubate at 30°C for 30 minutes[2].

  • Detection: Terminate with 4x Laemmli sample buffer, boil, and resolve via SDS-PAGE. Probe for Phospho-4E-BP1 (Thr37/46) via Western blot.

Methodological Framework 2: Autophagic Flux Assessment

mTORC1 tonically suppresses autophagy by phosphorylating and inhibiting the ULK1 complex. Rapamycin relieves this suppression, inducing autophagosome formation.

Causality & Experimental Design

A pervasive artifact in autophagy research is misinterpreting an increase in LC3-II (the lipidated, autophagosome-associated form of LC3) as an induction of autophagy, when it could actually represent a blockade in lysosomal clearance 4[4]. To establish true autophagic flux, Rapamycin treatment must be coupled with a late-stage lysosomal inhibitor, such as Bafilomycin A1 (BafA1).

Additionally, LC3-II is highly hydrophobic and prone to precipitating in the insoluble fraction during standard Triton X-100 lysis. Therefore, the lysis buffer must contain 1% SDS to fully solubilize the entire cellular LC3-II population5[5].

Step-by-Step Protocol: LC3/p62 Western Blotting

Self-Validating System: The assay mandates a 4-condition matrix (Vehicle, Rapamycin, BafA1, Rapamycin+BafA1) to mathematically prove flux rather than static accumulation.

  • Cell Treatment: Seed cells (e.g., HeLa or MEFs) to 70% confluency. Treat with Rapamycin (200 nM) for 4 to 24 hours.

  • Flux Blockade: 2 hours prior to harvesting, add Bafilomycin A1 (100 nM) to the culture media of designated wells[5].

  • Lysis & Solubilization: Harvest cells directly in boiling Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% SDS, protease inhibitors). Boil lysates at 95°C for 10 minutes to ensure complete solubilization of membrane-bound LC3-II.

  • Western Blotting: Resolve proteins on a 15% polyacrylamide gel. Transfer to a PVDF membrane. Crucial Note: A 0.2 µm pore size is mandatory for retaining small molecular weight proteins like LC3 (~14-16 kDa).

  • Quantification: Probe for LC3B, p62/SQSTM1, and a loading control (Actin). Calculate autophagic flux by subtracting the LC3-II/Actin ratio of the Rapamycin-only sample from the Rapamycin+BafA1 sample. Never normalize LC3-II to LC3-I, as their antibody affinities differ significantly[4].

Autophagy_Workflow CellCulture 1. Cell Culture Seed to 70% confluency Treatment 2. Treatment Rapamycin +/- BafA1 CellCulture->Treatment Lysis 3. Cell Lysis Boiling 1% SDS Buffer Treatment->Lysis Western 4. Western Blot 0.2 µm PVDF Membrane Lysis->Western Analysis 5. Flux Analysis Calculate LC3-II/Actin Western->Analysis

Figure 2: Step-by-step experimental workflow for assessing Rapamycin-induced autophagic flux.

Quantitative Data Interpretation

To standardize assay expectations across drug development pipelines, the following table summarizes the baseline quantitative metrics for Rapamycin validation.

ParameterTarget / SubstrateTypical ConcentrationIncubation TimeExpected Readout
In vitro Kinase Assay mTORC1 / 4E-BP110 - 100 nM (with FKBP12)30 minutes>80% reduction in p-4E-BP1
Autophagy Induction LC3-I to LC3-II100 - 500 nM4 - 24 hours2-3 fold increase in LC3-II/Actin
Autophagic Flux p62 / SQSTM1100 - 500 nM24 - 48 hours>50% reduction in total p62
Cell Viability Whole Cell (Proliferation)10 - 50 nM72 hoursG1 cell cycle arrest; IC50 ~15 nM

References

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol - Bio-Protocol -[Link]

  • mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - National Institutes of Health (NIH) -[Link]

  • Autophagy: assays and artifacts - National Institutes of Health (NIH) -[Link]

  • The Enigma of Rapamycin Dosage - Molecular Cancer Therapeutics (AACR) -[Link]

Sources

Exploratory

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

The Paradigm Shift: Event-Driven Pharmacology Proteolysis Targeting Chimeras (PROTACs) represent a transformative modality in drug discovery, shifting the paradigm from occupancy-driven inhibition to event-driven degrada...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: Event-Driven Pharmacology

Proteolysis Targeting Chimeras (PROTACs) represent a transformative modality in drug discovery, shifting the paradigm from occupancy-driven inhibition to event-driven degradation[1]. PROTACs are heterobifunctional molecules comprising a target-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker[2]. By inducing spatial proximity between a protein of interest (POI) and an E3 ligase, PROTACs hijack the cell's endogenous ubiquitin-proteasome system (UPS) to catalyze the polyubiquitination and subsequent destruction of the target[3].

Causality of Experimental Choice: Traditional small-molecule inhibitors require sustained, high-affinity binding to functional active sites, rendering a vast portion of the proteome "undruggable." PROTACs bypass this limitation. Because the PROTAC is released and recycled after the POI is ubiquitinated, it operates catalytically[2]. This catalytic nature allows for sub-stoichiometric dosing, which significantly reduces off-target toxicities and overcomes resistance mechanisms driven by target overexpression[1].

G PROTAC PROTAC (Heterobifunctional) Ternary Ternary Complex [POI - PROTAC - E3] PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub E2 transfers Ub Proteasome 26S Proteasome Ub->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Peptide Fragments (Degradation) Proteasome->Degradation Cleavage

PROTAC-mediated ternary complex formation and catalytic degradation cycle.

Live-Cell Kinetic Monitoring of Degradation (HiBiT Assay)

A critical failure point in PROTAC optimization is the reliance on endpoint assays or exogenous overexpression models, which distort ternary complex thermodynamics and mask true degradation kinetics. To accurately quantify PROTAC efficacy, we employ the HiBiT tagging system combined with CRISPR-Cas9 genome editing[4].

Causality of Experimental Choice: Exogenous overexpression overwhelms the endogenous E3 ligase machinery, leading to the "hook effect" (where binary complexes outcompete ternary complexes) and artificially dampening degradation efficiency. By using CRISPR-Cas9 to knock-in an 11-amino acid HiBiT tag at the endogenous locus, we preserve the natural expression levels, localization, and regulatory mechanisms of the POI[5]. The HiBiT tag spontaneously complements with a stably expressed 18 kDa LgBiT to form a functional NanoBiT luciferase, yielding a luminescent signal directly proportional to the endogenous protein concentration[6].

Protocol: Live-Cell HiBiT Kinetic Degradation Assay

Self-Validating Mechanism: This protocol incorporates a multiplexed viability readout to ensure that the observed loss of luminescence is driven by targeted degradation, not compound cytotoxicity[4].

  • Cell Preparation: Culture HEK293 cells engineered with an endogenous HiBiT-tagged POI (e.g., HiBiT-BRD4) and stably expressing LgBiT[5].

  • Seeding: Plate cells at a density of 2 × 10⁵ cells/mL (100 µL/well for 96-well plates) in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂[4].

  • Substrate Equilibration: Aspirate media and replace with Assay Medium (90% CO₂-independent medium, 10% FBS) containing a 1X concentration of Nano-Glo® Endurazine™ live-cell substrate. Incubate for 2.5 hours at 37°C to equilibrate luminescence[4].

  • PROTAC Treatment: Prepare a 10X titration series of the PROTAC (e.g., MZ1 or dBET1) in Assay Medium. Add to the cells to achieve final concentrations ranging from 1 nM to 1 µM[5].

  • Kinetic Measurement: Monitor luminescence continuously in 5-minute intervals over 24 hours using a luminometer pre-equilibrated to 37°C. The loss of luminescence correlates directly with target degradation[5].

  • Validation (Viability Control): Post-assay, add 100 µL of CellTiter-Glo® 2.0 Reagent per well. Mix for 5 minutes and incubate for 30 minutes to lyse cells and quench the HiBiT signal. Measure total ATP luminescence to confirm cell viability[4].

Quantitative Data Presentation

Table 1: Quantitative Degradation Parameters for BET-Family PROTACs

PROTAC Target Protein Assay Format DC₅₀ (nM) Dₘₐₓ (%)
MZ1 Endogenous HiBiT-BRD4 Live-Cell Kinetic ~2–5 >95%
dBET1 Endogenous HiBiT-BRD4 Live-Cell Kinetic ~10–20 >85%

(Note: Values are representative of live-cell kinetic measurements at 24 hours post-treatment[5].)

Intracellular Target Engagement (NanoBRET Assay)

Before a PROTAC can induce degradation, it must penetrate the cell membrane and successfully engage the target in the presence of competing endogenous ligands. We utilize the NanoBRET™ Target Engagement (TE) Intracellular Assay to quantify this critical first step[7].

Causality of Experimental Choice: Biochemical affinity assays (e.g., Surface Plasmon Resonance) fail to account for cellular permeability and intracellular PROTAC accumulation. NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target protein and a cell-permeable fluorescent tracer[7]. When a PROTAC engages the target, it competitively displaces the tracer, causing a quantifiable loss of BRET signal. This provides a self-validating measure of true intracellular target engagement, confirming both membrane permeability and target affinity in a single assay[8].

G Step1 Step 1: Transfection Express NanoLuc-Target Fusion Step2 Step 2: Tracer Addition Cell-Permeable Fluorescent Tracer Step1->Step2 Step3 Step 3: PROTAC Treatment Competitive Displacement Step2->Step3 Step4 Step 4: BRET Measurement Quantify Loss of Signal Step3->Step4

Step-by-step workflow of the NanoBRET Target Engagement Intracellular Assay.

Protocol: NanoBRET TE Intracellular Kinase Assay (Adherent Format)
  • Transfection: Transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein (e.g., NanoLuc-STK3)[9].

  • Seeding: Seed transfected cells into tissue culture-treated 384-well plates. Incubate overnight at 37°C, 5% CO₂[10].

  • Tracer Addition: Prepare a solution of NanoBRET™ Tracer K-10 at a concentration near its EC₅₀ value. Add to the cells to establish the baseline BRET signal[11].

  • PROTAC Treatment: Add the test PROTAC in a dose-response titration. Incubate for 1 hour to allow for competitive displacement of the tracer[9].

  • Substrate Addition & Reading: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible reader (e.g., EnVision). Calculate the BRET ratio (Acceptor/Donor) to determine IC₅₀ values[9].

Final Output: PROTAC & Drug Development Long-Tail Keywords

CategoryLong-tail Keyword
Assay Developmentlive-cell kinetic monitoring of PROTAC degradation
Assay DevelopmentNanoBRET target engagement intracellular kinase assay
Assay Developmentmultiplexed viability controls for PROTAC cytotoxicity
Mechanism of Actionevent-driven pharmacology in targeted protein degradation
Mechanism of ActionPROTAC-mediated ternary complex formation kinetics
Mechanism of Actionovercoming the hook effect in bifunctional degraders
Target DiscoveryCRISPR-Cas9 endogenous HiBiT tagging for undruggable targets
Target Discoveryhijacking the ubiquitin-proteasome system for neosubstrates
Target DiscoveryE3 ubiquitin ligase recruitment strategies in oncology
Medicinal Chemistryoptimizing heterobifunctional degrader cell permeability
Medicinal Chemistrycompetitive displacement assays for PROTAC optimization
Medicinal Chemistrysub-stoichiometric catalytic degradation dosing models

References

  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation.10

  • Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331. Promega Corporation.4

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. NIH. 11

  • STK3 NanoBRET Kinase Assay. Reaction Biology.9

  • NanoBRET® Target Engagement Intracellular Kinase Assay Adherent Format Technical Manual TM598. Promega Corporation. 7

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. 3

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. 8

  • Targeted Protein Degradation using Proteolysis-Targeted Chimeras. Thermo Fisher Scientific.2

  • Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. PMC.6

  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. 5

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI.1

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of Diphenyl(4-hydroxybutyl)methylsilane: A Comprehensive Technical Guide

Executive Summary Diphenyl(4-hydroxybutyl)methylsilane (CAS: 18044-15-0) is a specialized bifunctional organosilicon compound characterized by a lipophilic methyldiphenylsilyl core and a flexible, hydrophilic 4-hydroxybu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diphenyl(4-hydroxybutyl)methylsilane (CAS: 18044-15-0) is a specialized bifunctional organosilicon compound characterized by a lipophilic methyldiphenylsilyl core and a flexible, hydrophilic 4-hydroxybutyl chain[1]. This structural duality makes it a highly valuable intermediate in advanced materials science, surface modification, and pharmaceutical linker technologies. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and validated analytical workflows to support researchers and drug development professionals in its application.

Structural and Electronic Profiling

The molecule's architecture is defined by the spatial and electronic separation of its two functional domains:

  • The Silane Core: The central silicon atom is bonded to two phenyl rings and one methyl group. Silicon acts as an electronic insulator, but the bulky phenyl groups provide significant steric shielding to the Si-C bonds, rendering the core highly stable against mild hydrolytic or nucleophilic attack.

  • The Hydroxyl Tether: The 4-carbon alkyl chain provides sufficient flexibility to project the primary hydroxyl group away from the steric bulk of the diphenylsilyl moiety. Consequently, the terminal -OH behaves as an unhindered primary alcohol, exhibiting high reactivity for standard transformations (e.g., esterification, etherification, or oxidation).

Physicochemical Properties

Due to the specialized nature of Diphenyl(4-hydroxybutyl)methylsilane, empirical data is often supplemented by high-accuracy computational models and extrapolation from structurally analogous silanes (such as diphenylmethylsilane[2]). The quantitative data is summarized below for comparative analysis.

PropertyValueSource / Methodology
Chemical Formula C₁₇H₂₂OSiStandard IUPAC[1]
Molecular Weight 270.45 g/mol Empirical[3]
Monoisotopic Mass 270.14398 DaComputed (PubChemLite)[4]
Boiling Point ~350–370 °C (Predicted)Extrapolated from diphenylmethylsilane (266 °C)[5] and tert-butyldiphenylmethoxysilane (~360 °C)[6]
Density ~1.02–1.05 g/mL (Predicted)Extrapolated from diphenylmethylsilane (0.995 g/mL)[2]
Predicted CCS [M+H]⁺ 164.0 ŲComputed (CCSbase)[4]
Predicted CCS [M+Na]⁺ 168.8 ŲComputed (CCSbase)[4]

Chemical Reactivity & Stability Pathways

Understanding the divergent reactivity of this molecule is critical for synthetic planning.

Silane Core Stability: The Si-C bonds are robust. Protodesilylation (cleavage of the phenyl-silicon bond) typically requires strong electrophiles (e.g., halogens) or harsh acidic conditions. This stability allows the molecule to endure standard organic transformations at the hydroxyl terminus without degradation of the silane core. Hydroxyl Reactivity: The primary alcohol is the primary site of functionalization. It readily undergoes Steglich esterification, Swern oxidation to the corresponding aldehyde, or protection via silylation.

Reactivity Core Diphenyl(4-hydroxybutyl)methylsilane CAS: 18044-15-0 OH_Rxn Hydroxyl Group Reactivity (Primary Alcohol) Core->OH_Rxn Si_Rxn Silane Core Stability (Steric Shielding) Core->Si_Rxn Ester Esterification (e.g., Steglich) OH_Rxn->Ester Oxidation Oxidation (to Aldehyde/Acid) OH_Rxn->Oxidation Protection O-Silylation (Protection) OH_Rxn->Protection Cleavage Protodesilylation (Requires Strong Acid) Si_Rxn->Cleavage

Fig 1. Divergent reactivity pathways of the hydroxyl and silane domains.

Experimental Workflows

Protocol 1: O-Silylation (Protection) of the Hydroxyl Group

Causality & Rationale: Prior to subjecting the molecule to harsh organometallic reagents (e.g., Grignard reactions), the primary alcohol must be protected. Converting the hydroxyl to a trimethylsilyl (TMS) ether prevents unwanted proton donation and increases the molecule's volatility for downstream GC-MS analysis. Self-Validating Mechanism: The completion of this reaction is self-validated by the disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR and the emergence of a sharp 9H singlet near 0 ppm in ¹H NMR, confirming quantitative conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Diphenyl(4-hydroxybutyl)methylsilane in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.5 mmol of triethylamine (Et₃N) followed by 0.1 mmol of 4-dimethylaminopyridine (DMAP). Note: DMAP acts as a nucleophilic catalyst, accelerating the silyl transfer while Et₃N acts as an acid scavenger to prevent siloxane dimer formation.

  • Silylation: Dropwise add 1.2 mmol of chlorotrimethylsilane (TMSCl) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench with 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: RP-HPLC-UV/MS Analytical Characterization

Causality & Rationale: The pronounced lipophilicity imparted by the diphenylsilyl moiety requires a high-organic reverse-phase gradient to prevent excessive retention times. Furthermore, the addition of a 0.1% formic acid modifier serves a dual purpose: it suppresses the ionization of residual silanols on the C18 column (sharpening the peak) and provides a vital proton source to facilitate positive-ion electrospray ionization (ESI+), yielding the robust[M+H]⁺ adduct at m/z 271.15[4].

Step-by-Step Methodology:

  • Sample Prep: Dissolve the compound in HPLC-grade Acetonitrile (MeCN) to a final concentration of 100 µg/mL.

  • Column Selection: Use a C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Initiate at 50% B, ramp to 95% B over 5 minutes, hold at 95% B for 2 minutes to elute the highly lipophilic compound, then re-equilibrate. Flow rate: 0.4 mL/min.

  • Detection:

    • UV: Monitor at 254 nm (optimal for the π-π* transitions of the phenyl rings).

    • MS: Operate in ESI+ mode. Extract ion chromatograms for m/z 271.15 ([M+H]⁺) and m/z 293.13 ([M+Na]⁺)[4].

Workflow Prep Sample Prep (Dissolution in MeCN) Chrom RP-HPLC Separation (C18, High Organic) Prep->Chrom UV UV Detection (254 nm) Chrom->UV MS ESI-MS Detection ([M+H]+ 271.15) Chrom->MS Data Data Synthesis & Quantification UV->Data MS->Data

Fig 2. RP-HPLC-UV/MS analytical workflow for compound characterization.

References

  • "18044-15-0 (C17H22OSi)", PubChemLite, Université du Luxembourg / PubChem. Available at: [Link]

  • "Cas 76358-47-9, T-BUTYLDIPHENYLMETHOXYSILANE", LookChem. Available at: [Link]

Sources

Exploratory

Diphenyl(4-hydroxybutyl)methylsilane molecular structure and formula

[2#TheSilicon-SwitchParadigm:ATechnicalGuidetoDiphenyl(4-hydroxybutyl)methylsilaneinAdvancedDrugDesign##1.ExecutiveSummary&StructuralRationaleInthemodernlandscapeofmedicinalchemistry, thestrategicincorporationofsiliconin...

Author: BenchChem Technical Support Team. Date: March 2026

[2#TheSilicon-SwitchParadigm:ATechnicalGuidetoDiphenyl(4-hydroxybutyl)methylsilaneinAdvancedDrugDesign##1.ExecutiveSummary&StructuralRationaleInthemodernlandscapeofmedicinalchemistry, thestrategicincorporationofsiliconintoorganicframeworks—oftentermedthe"siliconswitch"orbioisostericreplacement—hasemergedasapowerfultooltomodulatethepharmacokineticandpharmacodynamicprofilesofleadcompounds[2.1]. Diphenyl(4-hydroxybutyl)methylsilane (CAS: 18044-15-0) represents a highly versatile organosilicon building block designed for this exact purpose.

Comprising a central silicon atom bonded to a methyl group, two bulky phenyl rings, and a flexible 4-hydroxybutyl chain, this molecule serves as an advanced scaffold. The primary alcohol acts as a synthetic handle for conjugation, while the diphenylmethylsilyl moiety imparts profound physicochemical shifts, including enhanced lipophilicity and steric shielding against enzymatic degradation. This whitepaper provides an in-depth analysis of its molecular properties, mechanistic advantages, and self-validating experimental protocols for its application in drug discovery.

Physicochemical Profiling & Causality

To effectively utilize Diphenyl(4-hydroxybutyl)methylsilane, researchers must understand the causality behind its physicochemical properties. Silicon, positioned directly below carbon in the periodic table, possesses a larger covalent radius (~1.11 Å vs. ~0.77 Å for carbon) and lower electronegativity (1.90 vs. 2.55)[1].

When integrated into a drug scaffold, these atomic differences translate directly into macroscopic pharmacological benefits:

  • Increased Lipophilicity (LogP): The lower electronegativity of silicon results in a more lipophilic core compared to its carbon analogue. This is a critical lever for optimizing blood-brain barrier (BBB) penetration in central nervous system (CNS) drug design[2].

  • Altered Conformational Space: The longer C–Si bonds (~1.87 Å) compared to C–C bonds (~1.54 Å) expand the 3D geometry of the molecule, often allowing it to bypass established multidrug resistance efflux pumps.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Implication in Design
Linear Formula C₁₇H₂₂OSiProvides a high carbon-to-heteroatom ratio, driving lipophilicity.
Molecular Weight 270.45 g/mol Low enough to allow further conjugation while remaining within Lipinski's Rule of 5.
CAS Number 18044-15-0Standardized identifier for commercial sourcing.
Steric Profile High (Diphenyl groups)The bulky phenyl rings create a steric shield, protecting adjacent ester/amide linkages from rapid hydrolysis by esterases or CYPs.
Functional Handle Primary Alcohol (-OH)The unhindered terminal hydroxyl on the 4-carbon chain allows for high-yielding SN2 or esterification reactions without steric clash from the silicon center.

Mechanistic Pathways in Pharmacokinetics

The strategic value of Diphenyl(4-hydroxybutyl)methylsilane lies in its ability to act as a pharmacokinetic modifier. By conjugating an active pharmaceutical ingredient (API) to the terminal hydroxyl group, the resulting prodrug or new chemical entity (NCE) inherits the silane's properties.

G A Diphenyl(4-hydroxybutyl)methylsilane (C17H22OSi) B Increased Lipophilicity (Si vs C Electronegativity) A->B Physicochemical Shift C Steric Shielding (Diphenyl Moieties) A->C Conformational Bulk D Enhanced BBB Penetration B->D LogP Optimization E Metabolic Stability (Reduced CYP450 Cleavage) C->E Enzymatic Resistance

Pharmacokinetic modulation pathways via silicon incorporation in drug scaffolds.

Experimental Protocols: Self-Validating Conjugation Workflow

To leverage this molecule, the primary alcohol must be functionalized. The following protocol details a Steglich Esterification to conjugate a carboxylic acid-containing pharmacophore to the 4-hydroxybutyl chain.

Causality of Reagent Choice: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is selected over N,N'-Dicyclohexylcarbodiimide (DCC) because the resulting urea byproduct from EDC is water-soluble. This is crucial; organosilanes are highly lipophilic, and separating them from the lipophilic dicyclohexylurea (DCU) byproduct of DCC is notoriously difficult. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction at room temperature, preventing thermal degradation of sensitive pharmacophores.

Protocol: Steglich Esterification of Diphenyl(4-hydroxybutyl)methylsilane

Step 1: Reaction Setup

  • Dissolve 1.0 equivalent of the carboxylic acid pharmacophore and 1.1 equivalents of Diphenyl(4-hydroxybutyl)methylsilane in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath to prevent exothermic side reactions.

Step 2: Activation 3. Add 1.2 equivalents of EDC·HCl and 0.1 equivalents of DMAP to the stirring solution. 4. Allow the mixture to slowly warm to room temperature and stir for 12 hours.

Step 3: Self-Validation Checkpoint 1 (In-Process Control) 5. Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate gradient. Validation Logic: Because the silane's phenyl groups are UV-active, both starting material and product will appear under a 254 nm lamp. To validate the consumption of the alcohol, stain the TLC plate with Phosphomolybdic Acid (PMA) and heat. The disappearance of the distinct primary alcohol spot confirms conversion.

Step 4: Workup & Purification 6. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. 7. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 8. Purify the crude mixture via flash column chromatography (silica gel).

Step 5: Self-Validation Checkpoint 2 (Analytical Confirmation) 9. ¹H-NMR (CDCl₃): Validate the structure by observing the distinct silicon-methyl singlet at ~0.3 ppm. The successful esterification is confirmed by the downfield shift of the terminal -CH₂- protons from ~3.6 ppm (in the starting alcohol) to ~4.1 ppm (in the ester). 10. LC-MS: Confirm the exact mass [M+H]⁺ to rule out dimerization or incomplete coupling.

G A Starting Material (C17H22OSi) B Steglich Esterification (EDC/DMAP in DCM) A->B Add Pharmacophore C In-Process Control (TLC: PMA Stain) B->C Monitor Reaction D Flash Chromatography (Hexane/EtOAc) C->D Isolate Conjugate E Self-Validation (1H-NMR & LC-MS) D->E Confirm Purity & Mass

Self-validating experimental workflow for the functionalization of the terminal hydroxyl group.

Conclusion & Future Perspectives

Diphenyl(4-hydroxybutyl)methylsilane is far more than a simple chemical building block; it is a strategic asset in the medicinal chemist's toolkit. By leveraging the unique physicochemical properties of silicon—namely its increased covalent radius and reduced electronegativity—researchers can systematically enhance the lipophilicity, metabolic stability, and CNS penetrance of target molecules[1][2]. As the "silicon switch" paradigm continues to gain traction, scaffolds featuring flexible alkyl linkers and bulky silyl groups will play an increasingly central role in the development of next-generation therapeutics and targeted protein degraders (PROTACs).

References

  • Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds.Journal of Medicinal Chemistry (NIH/PubMed).
  • Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure.ACS Medicinal Chemistry Letters (NIH/PMC).
  • The role of silicon in drug discovery: a review.RSC Medicinal Chemistry (RSC Publishing).
  • DIPHENYL(4-HYDROXYBUTYL)METHYLSILANE (CAS: 18044-15-0)

Sources

Foundational

Synthesis of Diphenyl(4-hydroxybutyl)methylsilane: A Comprehensive Guide to Chemoselective Organosilicon Assembly

Executive Summary Diphenyl(4-hydroxybutyl)methylsilane (CAS: 18044-15-0) is a highly valued organosilicon building block. Its unique structure—combining a sterically demanding diphenylmethylsilyl group with a reactive pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diphenyl(4-hydroxybutyl)methylsilane (CAS: 18044-15-0) is a highly valued organosilicon building block. Its unique structure—combining a sterically demanding diphenylmethylsilyl group with a reactive primary alcohol tethered by a flexible butyl chain—makes it an exceptional macrodiol precursor for siloxane-functionalized polyurethanes and advanced organic coatings[1][2]. This whitepaper outlines a highly efficient, four-phase synthetic route starting from commercially abundant diphenyldichlorosilane, prioritizing atom economy, chemoselectivity, and scalable laboratory practices.

Retrosynthetic Strategy & Mechanistic Rationale

A novice approach might suggest the direct alkylation of diphenyldichlorosilane with a 4-hydroxybutyl Grignard reagent. However, the acidic hydroxyl proton would instantly quench the organometallic reagent. While pre-protecting the hydroxyl group (e.g., as a tetrahydropyranyl ether) is viable, Grignard additions to bulky diphenyl-substituted silanes often suffer from sluggish kinetics and Wurtz coupling side-reactions.

Instead, we employ a catalytic hydrosilylation strategy. This approach is highly atom-economical and leverages the predictable regioselectivity of platinum-catalyzed anti-Markovnikov addition.

  • Core Silane Assembly: Diphenyldichlorosilane is mono-methylated using methylmagnesium bromide, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield the active hydride, diphenylmethylsilane (Ph₂MeSiH)[3][4].

  • Chemoprotection: The terminal alkene, 3-buten-1-ol, must be protected. If left unprotected, the hydroxyl group will undergo competitive dehydrogenative silylation with Ph₂MeSiH, forming an undesired Si–O–C linkage and liberating hydrogen gas[5]. Trimethylsilyl chloride (TMSCl) provides an ideal, transient silyl ether protection[6][7].

  • Catalytic Hydrosilylation: The reaction between Ph₂MeSiH and the TMS-protected 3-buten-1-ol is catalyzed by Karstedt's catalyst. This transformation is governed by the classic Chalk-Harrod mechanism, ensuring high anti-Markovnikov regioselectivity[8].

  • Deprotection: Mild acidic methanolysis selectively cleaves the labile TMS ether, revealing the primary alcohol without disturbing the robust Si–C backbone[9][10].

Mechanistic Pathways

Workflow A Diphenyldichlorosilane (Ph2SiCl2) B Diphenylmethylchlorosilane (Ph2MeSiCl) A->B MeMgBr (Grignard) C Diphenylmethylsilane (Ph2MeSiH) B->C LiAlH4 (Reduction) F TMS-protected Product C->F Karstedt's Catalyst (Hydrosilylation) D 3-buten-1-ol E TMS-protected 3-buten-1-ol D->E TMSCl, Et3N (Protection) E->F G Diphenyl(4-hydroxybutyl) methylsilane F->G MeOH, H+ (Deprotection)

Figure 1: Four-phase synthetic workflow for Diphenyl(4-hydroxybutyl)methylsilane.

ChalkHarrod Pt0 Pt(0) Catalyst (Active Species) OxAdd 1. Oxidative Addition [Pt(II)(H)(SiR3)] Pt0->OxAdd + Ph2MeSiH Coord 2. Olefin Coordination [Pt(II)(H)(SiR3)(Alkene)] OxAdd->Coord + Alkene MigIns 3. Migratory Insertion [Pt(II)(Alkyl)(SiR3)] Coord->MigIns Anti-Markovnikov RedElim 4. Reductive Elimination Product Release MigIns->RedElim RedElim->Pt0 - Product

Figure 2: The Chalk-Harrod catalytic cycle for Pt-catalyzed hydrosilylation.

Detailed Experimental Protocols

Phase 1: Synthesis of Diphenylmethylsilane (Ph₂MeSiH)

Step 1a: Grignard Methylation

  • Setup: Equip a flame-dried 2L 3-neck flask with a dropping funnel, mechanical stirrer, and reflux condenser under an inert N₂ atmosphere.

  • Reaction: Dissolve diphenyldichlorosilane (1.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C. Add methylmagnesium bromide (1.05 eq, 3.0 M in diethyl ether) dropwise over 2 hours.

    • Causality Note: Strict temperature control (0 °C) and slow addition are critical to favor mono-alkylation and prevent the formation of dimethyldiphenylsilane.

  • Workup: Warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate. Distill under vacuum to isolate diphenylmethylchlorosilane (Ph₂MeSiCl).

Step 1b: LiAlH₄ Reduction

  • Setup: In a highly ventilated fume hood, suspend LiAlH₄ (0.5 eq) in anhydrous diethyl ether at 0 °C under N₂. Safety: LiAlH₄ is highly pyrophoric and reacts violently with moisture[3][4].

  • Reaction: Add the Ph₂MeSiCl (from Step 1a) dissolved in ether dropwise to the suspension.

  • Workup: Use the Fieser workup method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular white solid[3]. Filter the salts, concentrate the filtrate, and distill to yield pure diphenylmethylsilane (Ph₂MeSiH) as a colorless liquid.

Phase 2: O-Silylation (Protection) of 3-buten-1-ol

  • Reaction: Dissolve 3-buten-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Addition: Slowly add trimethylsilyl chloride (TMSCl, 1.1 eq). A white precipitate of triethylamine hydrochloride will form immediately, acting as a visual indicator of reaction progress[7][10].

    • Causality Note: The base (Et₃N) is essential to neutralize the HCl byproduct, which would otherwise cleave the newly formed silyl ether[7][10].

  • Workup: Stir for 2 hours at room temperature. Wash with ice-cold water to remove salts (avoiding prolonged aqueous exposure to prevent premature TMS hydrolysis), dry over Na₂SO₄, and concentrate. The resulting 1-(trimethylsiloxy)-3-butene is used without further purification[6].

Phase 3: Catalytic Hydrosilylation

  • Catalyst Selection: Karstedt's catalyst (Pt₂(dvtms)₃) is utilized due to its exceptional turnover number (TON) and high solubility in siloxane/silane mixtures[11][12].

  • Reaction: In a Schlenk flask, combine Ph₂MeSiH (1.0 eq) and 1-(trimethylsiloxy)-3-butene (1.1 eq). Add Karstedt's catalyst (10 ppm Pt).

  • Exotherm Control: The reaction is highly exothermic. Monitor the internal temperature; if it exceeds 60 °C, cool with a water bath. The reaction proceeds via the Chalk-Harrod mechanism, where the Pt(0) species undergoes oxidative addition with the Si–H bond, followed by olefin coordination and migratory insertion[8].

  • Validation: Stir for 4 hours. Reaction completion is self-validating and can be verified by the complete disappearance of the characteristic Si–H stretching band (~2100 cm⁻¹) in the FTIR spectrum.

Phase 4: Deprotection and Purification

  • Reaction: Dissolve the crude hydrosilylation product in methanol. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or 1M HCl.

  • Cleavage: Stir at room temperature for 1 hour. The acidic methanolysis rapidly and selectively cleaves the TMS ether, generating volatile methoxytrimethylsilane as a byproduct without affecting the robust Si–C bonds[9][10].

  • Isolation: Neutralize with solid NaHCO₃, filter, and concentrate. Purify the residue via fractional vacuum distillation or silica gel chromatography (Hexanes/Ethyl Acetate) to afford the target Diphenyl(4-hydroxybutyl)methylsilane.

Analytical Validation & Quantitative Data

To ensure trust and reproducibility across laboratories, the following table summarizes the expected physicochemical and spectroscopic data for the key intermediates and the final product.

CompoundExpected Yield (%)Boiling Point¹H NMR Key Signatures (CDCl₃, δ ppm)
Ph₂MeSiCl 75–80%145 °C / 10 mmHg0.95 (s, 3H, Si-CH₃), 7.3–7.6 (m, 10H, Ar-H)
Ph₂MeSiH 85–90%120 °C / 5 mmHg0.60 (d, 3H, Si-CH₃), 4.95 (q, 1H, Si-H)
TMS-3-buten-1-ol 92–95%130 °C (atm)0.10 (s, 9H, O-TMS), 5.0–5.8 (m, 3H, Alkene)
Target Product 80–85%180 °C / 0.1 mmHg0.55 (s, 3H, Si-CH₃), 1.0–1.6 (m, 6H, Alkyl), 3.6 (t, 2H, CH₂-OH)

References

  • Synthesis of CO2-Derived, Siloxane-Functionalized Poly(ether carbonate)s and Waterborne Polyurethanes. ACS Publications.1

  • Organic Coatings: Science and Technology. Academia.edu. 2

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - NIH. 8

  • STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. INEOS OPEN. Link

  • Chalk–Harrod mechanism and modified Chalk–Harrod mechanism for the hydrosilylation of alkenes. ResearchGate. 5

  • Enone as a Process Aid for the Highly Efficient Synthesis of Karstedt's Catalyst. ACS Catalysis. 11

  • Karstedt's catalyst. Wikipedia. 12

  • Experiment 5 Reductions with Lithium Aluminium Hydride. Imperial College London. 3

  • Protecting Groups For Alcohols. Master Organic Chemistry. 6

  • Protection of Alcohols. OpenOChem Learn. 7

  • Silyl Protection of Alcohols: TMSCl vs TBSCl. OrgoSolver. 10

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. 4

Sources

Exploratory

A Technical Guide to the Formation of Diphenyl(4-hydroxybutyl)methylsilane: Mechanism and Synthesis

Introduction Diphenyl(4-hydroxybutyl)methylsilane is an organosilicon compound characterized by a central silicon atom bonded to two phenyl groups, a methyl group, and a 4-hydroxybutyl chain. This unique structure, combi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diphenyl(4-hydroxybutyl)methylsilane is an organosilicon compound characterized by a central silicon atom bonded to two phenyl groups, a methyl group, and a 4-hydroxybutyl chain. This unique structure, combining the steric bulk and electronic properties of the phenyl groups with the reactive hydroxyl functionality, makes it a valuable intermediate in materials science and organic synthesis. Its applications range from a monomer in the synthesis of specialized polymers and carbosiloxane derivatives to a precursor for surface modification agents and other complex organosilicon molecules.[1]

Understanding the reaction mechanism for its formation is paramount for researchers and drug development professionals seeking to optimize its synthesis and explore its utility. This guide provides an in-depth exploration of the predominant synthetic route—platinum-catalyzed hydrosilylation—delving into the intricacies of the reaction mechanism, offering a field-proven experimental protocol, and briefly touching upon alternative synthetic strategies.

Core Synthesis: Platinum-Catalyzed Hydrosilylation

The most efficient and atom-economical method for synthesizing Diphenyl(4-hydroxybutyl)methylsilane is the platinum-catalyzed hydrosilylation of 3-buten-1-ol with diphenylmethylsilane.[2][3] This reaction involves the addition of the silicon-hydrogen (Si-H) bond of the silane across the carbon-carbon double bond of the alkene.

Overall Reaction:

The reaction is typically catalyzed by homogeneous platinum complexes, with Karstedt's catalyst and Speier's catalyst (H₂PtCl₆) being the most common choices due to their high activity and solubility in organic media.[2]

The Reaction Mechanism: An In-Depth Look at the Chalk-Harrod Cycle

The most widely accepted mechanism for this platinum-catalyzed transformation is the Chalk-Harrod mechanism, first proposed in 1965.[2][4][5] This catalytic cycle provides a robust framework for understanding the key bond-forming and bond-breaking events.

The catalytic cycle consists of four primary steps:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the diphenylmethylsilane to the low-valent platinum(0) catalyst. This step involves the cleavage of the Si-H bond and the formation of a new platinum(II) complex containing both a hydride (Pt-H) and a silyl (Pt-SiPh₂Me) ligand.[5][6]

  • Olefin Coordination: The alkene substrate, 3-buten-1-ol, then coordinates to the platinum(II) center. The double bond of the alkene binds to an empty coordination site on the metal. This step is typically reversible.[5][6]

  • Migratory Insertion: This is often the rate-determining step of the reaction.[6] The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This insertion can proceed in two ways, leading to either a Markovnikov or an anti-Markovnikov product. For terminal alkenes like 3-buten-1-ol, the insertion predominantly occurs in an anti-Markovnikov fashion, where the hydrogen attaches to the internal carbon and the platinum attaches to the terminal carbon. This regioselectivity is primarily governed by steric factors, minimizing repulsion between the bulky platinum complex and the substituents on the alkene. This ensures the formation of the desired linear 4-hydroxybutyl chain attached to the silicon.

  • Reductive Elimination: The final step is the reductive elimination of the product, Diphenyl(4-hydroxybutyl)methylsilane. The newly formed alkyl group and the silyl group couple, forming the Si-C bond and regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Visualization of the Chalk-Harrod Mechanism

Chalk_Harrod_Mechanism Figure 1: The Chalk-Harrod Catalytic Cycle Pt0 Pt(0) Catalyst PtH_Si Oxidative Addition Intermediate (Pt-H)(Pt-SiR₃) Pt0->PtH_Si + R₃SiH Pt_Alkene Alkene Coordination Complex PtH_Si->Pt_Alkene + Alkene Pt_Alkyl Migratory Insertion Intermediate Pt_Alkene->Pt_Alkyl Migratory Insertion Pt_Alkyl->Pt0 Reductive Elimination Product Product (R₃Si-Alkyl) Pt_Alkyl->Product

Caption: A simplified diagram of the Chalk-Harrod mechanism for hydrosilylation.

Potential Side Reactions

While highly efficient, platinum-catalyzed hydrosilylation can be accompanied by side reactions, most notably the isomerization of the terminal alkene to internal alkenes.[4][5] This can lead to the formation of undesired branched silane isomers. Careful control of reaction conditions and catalyst choice can minimize these side products.

Experimental Protocol: A Representative Synthesis

This protocol describes a general procedure for the synthesis of Diphenyl(4-hydroxybutyl)methylsilane. Note: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.[7]

Materials:

  • Diphenylmethylsilane

  • 3-buten-1-ol

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Setup: Assemble the dry three-neck flask with a reflux condenser and a septum. Purge the entire system with nitrogen for 15-20 minutes.

  • Reagent Addition: To the flask, add diphenylmethylsilane (1.0 eq) and anhydrous toluene. Begin stirring.

  • Catalyst Injection: Using a syringe, add Karstedt's catalyst (typically 5-10 ppm of Pt relative to the silane).

  • Substrate Addition: Slowly add 3-buten-1-ol (1.05 eq) to the reaction mixture via syringe over 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the Si-H peak (~4.9 ppm for diphenylmethylsilane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Diphenyl(4-hydroxybutyl)methylsilane.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for the synthesis.

ParameterValue/RangeRationale & Insights
Stoichiometry (Alkene:Silane) 1.05 : 1.0A slight excess of the alkene is often used to ensure complete consumption of the more valuable silane.
Catalyst Loading (Pt) 5 - 20 ppmPlatinum catalysts are highly active; low loadings are effective and economical. Higher loadings can sometimes lead to colloid formation and deactivation.[6]
Solvent Toluene (anhydrous)An inert, anhydrous solvent is crucial. Ethereal solvents like THF can also be used.[8]
Temperature 60 - 80 °CProvides sufficient thermal energy to drive the reaction without promoting significant side reactions.
Reaction Time 2 - 6 hoursDependent on scale, catalyst loading, and temperature. Progress should be monitored.
Expected Yield 85 - 95%This reaction is typically high-yielding when performed under anhydrous and anaerobic conditions.

Alternative Synthetic Route: The Grignard Reaction

An alternative, though often more complex, route to Diphenyl(4-hydroxybutyl)methylsilane involves a Grignard reaction.[7][9] This pathway requires the formation of an organomagnesium halide (Grignard reagent) and its subsequent reaction with a silyl halide. A plausible sequence would be:

  • Protection: The hydroxyl group of 4-bromo-1-butanol is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent it from reacting with the Grignard reagent.

  • Grignard Formation: The protected 4-bromobutyl-OTHP is reacted with magnesium metal in an ether solvent to form the Grignard reagent, BrMg(CH₂)₄OTHP.[10]

  • Coupling: The Grignard reagent is then reacted with chlorodiphenylmethylsilane. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon center, displacing the chloride ion.

  • Deprotection: The THP protecting group is removed under acidic conditions to reveal the hydroxyl group, yielding the final product.

Grignard Synthesis Workflow

Grignard_Workflow Figure 2: Grignard Synthesis Workflow Start 4-Bromo-1-butanol Protect Protect Hydroxyl Group (e.g., with DHP, acid catalyst) Start->Protect Protected Br-(CH₂)₄-OTHP Protect->Protected Grignard Form Grignard Reagent (+ Mg, Ether) Protected->Grignard Grignard_Reagent BrMg-(CH₂)₄-OTHP Grignard->Grignard_Reagent Couple Couple with Ph₂MeSiCl Grignard_Reagent->Couple Coupled_Protected Ph₂MeSi-(CH₂)₄-OTHP Couple->Coupled_Protected Deprotect Deprotect (+ H₃O⁺) Coupled_Protected->Deprotect Final_Product Diphenyl(4-hydroxybutyl)methylsilane Deprotect->Final_Product

Caption: A multi-step workflow for the synthesis via the Grignard reaction.

Conclusion

The formation of Diphenyl(4-hydroxybutyl)methylsilane is most effectively achieved through the platinum-catalyzed hydrosilylation of 3-buten-1-ol with diphenylmethylsilane. The reaction proceeds via the well-established Chalk-Harrod mechanism, a catalytic cycle involving oxidative addition, olefin coordination, migratory insertion, and reductive elimination. The anti-Markovnikov regioselectivity of the migratory insertion step is key to obtaining the desired linear product with high selectivity. By understanding this mechanism and adhering to rigorous experimental conditions to exclude air and moisture, researchers can reliably synthesize this versatile organosilicon compound in high yields for a variety of applications in science and technology.

References

  • Title: Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation Source: American Chemical Society URL: [Link]

  • Title: Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes Source: University of Auckland Research Repository URL: [Link]

  • Title: Platinum-Catalyzed Hydrosilylation in Polymer Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Hydrosilylation Source: Wikipedia URL: [Link]

  • Title: Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: 7: The Grignard Reaction (Experiment) Source: Chemistry LibreTexts URL: [Link]

  • Title: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY Source: ADI Chemistry URL: [Link]

  • Title: Hydrosilylation reaction of olefins: recent advances and perspectives Source: SciSpace URL: [Link]

  • Title: GRIGNARD REAGENTS AND SILANES Source: Gelest, Inc. URL: [Link]

  • Title: Comprehensive Handbook on Hydrosilylation Source: Google Books URL
  • Title: Silicon-containing aromatic poly(esters) derived from bis(4-carboxyphenyl) methyl-r-silane and bis(4-(hydroxymethyl) phenyl)methyl-r-silane. synthesis, characterization and thermal studies Source: ResearchGate URL: [Link]

Sources

Foundational

The Organosilane Revolution: A Technical Guide to Next-Generation Applications in Research and Drug Development

Foreword: Beyond the Surface – The Dawn of Functional Organosilane Chemistry For decades, organosilane compounds have been the unsung heroes of materials science, primarily lauded for their role as adhesion promoters and...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Surface – The Dawn of Functional Organosilane Chemistry

For decades, organosilane compounds have been the unsung heroes of materials science, primarily lauded for their role as adhesion promoters and surface modifiers.[1][2] However, a paradigm shift is underway. The unique chemical architecture of organosilanes, bridging the organic and inorganic worlds, is now being exploited to create highly functional and intelligent materials with profound implications for biomedical and technological advancement. This guide moves beyond the traditional understanding of organosilanes to explore the frontier of their application, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of novel organosilane compounds and their transformative potential. We will delve into the intricate chemistry, sophisticated applications, and the detailed methodologies that are paving the way for groundbreaking innovations in targeted drug delivery, advanced bioimaging, and smart, self-healing materials.

Chapter 1: The Molecular Architecture of Innovation – Understanding Organosilane Versatility

At the heart of the organosilane revolution lies their fundamental molecular structure: a silicon atom covalently bonded to both organic and hydrolyzable groups.[1][2] This dual reactivity is the cornerstone of their versatility, enabling them to act as molecular bridges between disparate materials. The hydrolyzable groups, typically alkoxy or chloro moieties, react with inorganic substrates like silica or metal oxides to form stable siloxane (Si-O-Si) bonds.[2] Concurrently, the organic functional group can be tailored for specific interactions with organic polymers, biomolecules, or other matrices. This ability to form covalent linkages between inorganic and organic domains is what makes organosilanes indispensable in creating robust and functional hybrid materials.[1][2]

The true innovation, however, lies in the sophisticated manipulation of the organic functional group. By introducing moieties with specific biological or chemical functionalities, scientists are now designing organosilanes that can respond to stimuli, target specific cells, or even self-repair. This guide will explore the exciting applications that arise from this enhanced molecular toolkit.

Chapter 2: Precision Medicine – Organosilane-Based Nanoparticles for Targeted Drug Delivery

The convergence of nanotechnology and organosilane chemistry has given rise to a new generation of "smart" drug delivery systems. By functionalizing the surface of nanoparticles with tailored organosilanes, researchers can create vehicles that can navigate the complex biological landscape to deliver therapeutic payloads directly to diseased cells, minimizing off-target effects and enhancing efficacy.[3][4]

Stimuli-Responsive Drug Release: The Key to On-Demand Therapy

A significant challenge in drug delivery is ensuring that the therapeutic agent is released only at the target site. Stimuli-responsive organosilane-based systems are designed to address this by undergoing a chemical or physical change in response to specific triggers present in the tumor microenvironment or other pathological conditions.[5][6]

  • pH-Responsive Systems: The acidic microenvironment of tumors (pH ~6.5) and endosomes/lysosomes (pH ~4.5-5.5) provides a natural trigger for drug release. Organosilane linkers incorporating acid-labile bonds, such as hydrazones or acetals, can be used to attach drugs to nanoparticles. Upon exposure to the lower pH of the tumor, these bonds are cleaved, releasing the drug. For instance, mesoporous silica nanoparticles (MSNs) functionalized with pH-sensitive nanovalves have demonstrated autonomous drug release in acidic conditions.[5]

  • Redox-Responsive Systems: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space. This differential provides another trigger for targeted drug release. Organosilanes containing disulfide bonds (-S-S-) can be used to tether drugs or gatekeeper molecules to nanoparticles. These disulfide bonds are stable in the bloodstream but are readily cleaved by intracellular GSH, leading to drug release specifically within the target cells.[4]

Cellular Uptake and Intracellular Fate

The journey of an organosilane-functionalized nanoparticle into a cell is a complex process governed by a multitude of factors including particle size, shape, and surface chemistry.[7] The primary mechanism of cellular entry for nanoparticles is endocytosis, a process by which the cell membrane engulfs the particle to form an intracellular vesicle.[7][8][9]

There are several endocytic pathways, and the one taken by a nanoparticle can influence its ultimate fate and the efficacy of the drug it carries.[7][10] The main pathways include:

  • Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nutrients and other essential molecules.[7]

  • Caveolae-Mediated Endocytosis: This pathway is often associated with the transport of molecules across the cell.

  • Macropinocytosis: This process involves the engulfment of large amounts of extracellular fluid and is less specific.[8][9]

The surface functionalization of nanoparticles with specific organosilanes can influence which pathway is utilized. For example, attaching targeting ligands that bind to specific receptors on cancer cells can promote receptor-mediated endocytosis, leading to more efficient and selective uptake.[7]

Once inside the cell, the nanoparticles are typically trafficked to lysosomes, which are acidic and enzyme-rich organelles.[11] For stimuli-responsive systems, this is often the desired destination, as the low pH or high concentration of enzymes can trigger drug release.[11] However, for some applications, it is desirable for the nanoparticles to escape the endo-lysosomal pathway and release their cargo into the cytoplasm. This can be achieved by incorporating endosomal escape agents into the nanoparticle design.

Cellular_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis Nanoparticle Nanoparticle Clathrin Clathrin-Mediated Nanoparticle->Clathrin Receptor-Mediated Caveolae Caveolae-Mediated Nanoparticle->Caveolae Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis Cell_Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Drug_Release_Lysosome Drug Release Lysosome->Drug_Release_Lysosome Stimuli (pH, Enzymes) Drug_Release_Cytoplasm Drug Release Cytoplasm->Drug_Release_Cytoplasm

Cellular uptake and intracellular trafficking of organosilane-functionalized nanoparticles.
Quantitative Analysis of Drug Delivery Systems

The performance of organosilane-based drug delivery systems is evaluated using a variety of quantitative techniques. The following table summarizes key parameters and the methods used for their determination.

ParameterDescriptionAnalytical Technique(s)Typical Values/Observations
Drug Loading Efficiency (%) The percentage of the initial drug that is successfully loaded into the nanoparticles.UV-Vis Spectroscopy, HPLC50-95% depending on the drug and loading method.
Encapsulation Efficiency (%) The percentage of the drug that is encapsulated within the nanoparticle versus adsorbed on the surface.Centrifugation followed by supernatant analysisOften similar to drug loading efficiency for porous nanoparticles.
Particle Size and Distribution The average hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.Dynamic Light Scattering (DLS)100-200 nm for intravenous administration, with a PDI < 0.2 indicating a narrow size distribution.[12]
Zeta Potential (mV) A measure of the surface charge of the nanoparticles, which influences their stability and interaction with cells.DLS with an electrodeCan be tuned from negative to positive by selecting the appropriate organosilane.
In Vitro Drug Release The rate and extent of drug release from the nanoparticles under simulated physiological conditions (e.g., different pH values).Dialysis, UV-Vis Spectroscopy, HPLCStimuli-responsive systems show significantly higher release at the trigger condition (e.g., low pH).
Cytotoxicity (IC50) The concentration of the drug-loaded nanoparticles required to inhibit 50% of cell growth.MTT assay, CCK-8 assayLower IC50 values indicate higher cytotoxicity.[13][14]

Chapter 3: Illuminating Biology – Organosilanes in Advanced Bioimaging

The ability to visualize biological processes at the molecular level is crucial for both fundamental research and clinical diagnostics. Organosilane chemistry is playing a pivotal role in the development of novel imaging probes with enhanced brightness, stability, and targeting capabilities. By covalently attaching fluorescent dyes or other imaging agents to organosilane-functionalized nanoparticles, researchers can create robust and versatile platforms for a wide range of bioimaging applications.

Organosilane-Functionalized Fluorescent Nanoparticles

Fluorescent nanoparticles, such as quantum dots and dye-doped silica nanoparticles, offer several advantages over traditional organic dyes, including higher photostability and brighter fluorescence. Functionalizing the surface of these nanoparticles with organosilanes serves two main purposes: it provides a means to conjugate targeting ligands (e.g., antibodies, peptides) for specific cell labeling, and it can improve the biocompatibility and colloidal stability of the nanoparticles in biological media.

A common strategy involves the use of aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups onto the nanoparticle surface. These amine groups can then be used for the covalent attachment of biomolecules through standard bioconjugation chemistries.

Experimental Protocol: Aminosilane Functionalization of Silica Nanoparticles

This protocol describes a general procedure for the functionalization of silica nanoparticles with APTES. The rationale for each step is provided to illustrate the causality behind the experimental choices.

Materials:

  • Amorphous silica nanoparticles (NPs)

  • Ethanol (95%)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ammonia solution (for Stöber synthesis of silica NPs)

  • Tetraethyl orthosilicate (TEOS) (for Stöber synthesis of silica NPs)

  • Deionized water

Instrumentation:

  • Magnetic stirrer

  • Sonicator

  • Centrifuge

  • Fume hood

Procedure:

  • Silica Nanoparticle Synthesis (Stöber Method):

    • In a fume hood, prepare a solution of ethanol, deionized water, and ammonia. The ammonia acts as a catalyst for the hydrolysis and condensation of the silica precursor.

    • Add TEOS to the solution while stirring vigorously. The TEOS will hydrolyze and condense to form monodisperse silica nanoparticles. The size of the nanoparticles can be controlled by adjusting the concentrations of the reactants.[15]

    • Allow the reaction to proceed for at least 8 hours at room temperature.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension to pellet the silica NPs.

    • Remove the supernatant and resuspend the nanoparticles in ethanol.

    • Repeat the centrifugation and resuspension steps several times to remove unreacted reagents.

  • Aminosilane Functionalization:

    • Disperse the purified silica NPs in ethanol.

    • Sonicate the suspension for 15 minutes to break up any aggregates and ensure a uniform dispersion, maximizing the surface area available for functionalization.[15]

    • Add APTES to the nanoparticle suspension and stir the mixture for at least 8 hours at room temperature. The alkoxy groups of the APTES will hydrolyze and condense with the silanol groups on the surface of the silica nanoparticles, forming stable covalent bonds.[15]

  • Final Purification:

    • Purify the aminosilane-functionalized nanoparticles using the same centrifugation and washing procedure as in step 2 to remove any unreacted APTES.

    • Dry the functionalized nanoparticles, for example, by leaving them in an open centrifuge tube at room temperature.

Aminosilane_Functionalization_Workflow cluster_synthesis Step 1: Silica NP Synthesis (Stöber Method) cluster_purification1 Step 2: Nanoparticle Purification cluster_functionalization Step 3: Aminosilane Functionalization cluster_purification2 Step 4: Final Purification Mix_Reagents Mix Ethanol, Water, Ammonia Add_TEOS Add TEOS with Stirring Mix_Reagents->Add_TEOS Reaction React for 8 hours Add_TEOS->Reaction Centrifuge1 Centrifuge Reaction->Centrifuge1 Wash1 Wash with Ethanol (repeat) Centrifuge1->Wash1 Disperse Disperse NPs in Ethanol Wash1->Disperse Sonicate Sonicate for 15 mins Disperse->Sonicate Add_APTES Add APTES and Stir for 8 hours Sonicate->Add_APTES Centrifuge2 Centrifuge Add_APTES->Centrifuge2 Wash2 Wash with Ethanol (repeat) Centrifuge2->Wash2 Dry Dry Nanoparticles Wash2->Dry

Workflow for the aminosilane functionalization of silica nanoparticles.

Chapter 4: The Future is Self-Healing – Organosilanes in Smart Materials

The development of materials that can autonomously repair damage is a major goal in materials science. Organosilane chemistry is at the forefront of this field, with novel compounds being designed to impart self-healing properties to a wide range of polymers and coatings. These materials have the potential to significantly extend the lifetime and reliability of products in diverse applications, from aerospace components to everyday consumer goods.

Mechanisms of Self-Healing

There are two main approaches to creating self-healing materials using organosilanes:

  • Intrinsic Self-Healing: In this approach, the self-healing functionality is an inherent property of the material's chemical structure. This is often achieved by incorporating reversible covalent bonds or dynamic non-covalent interactions into the polymer network. For example, polymers containing dynamic Si-O-Si or Si-OR bonds can undergo bond exchange reactions that allow the material to re-form across a damaged interface.[16]

  • Extrinsic Self-Healing: This strategy involves embedding microcapsules containing a healing agent into the material. When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent which then polymerizes and repairs the damage. Organosilanes are often used as the healing agent in these systems due to their ability to readily polymerize in the presence of moisture.

Quantitative Assessment of Self-Healing Performance

The efficiency of a self-healing material is typically quantified by measuring the recovery of a specific mechanical property after damage and healing.

Healing Efficiency ParameterDescriptionMeasurement TechniqueTypical Reported Values
Tensile Strength Recovery (%) The ratio of the tensile strength of the healed material to that of the original material.Tensile testing70-100%[16][17]
Fracture Toughness Recovery (%) The ratio of the fracture toughness of the healed material to that of the original material.Tapered double-cantilever beam (TDCB) fracture tests11-51% for microcapsule-based systems.[18]
Healing Time The time required for the material to regain its properties after being damaged.Varies depending on the healing mechanismCan range from seconds to hours.[17]

Conclusion and Future Outlook

The field of organosilane chemistry is undergoing a remarkable transformation. No longer confined to their traditional roles as simple coupling agents, organosilanes are now being engineered into highly sophisticated molecules that are enabling unprecedented advances in medicine and materials science. From precisely targeted drug delivery vehicles that release their payload on demand, to brilliant and stable probes for illuminating the intricate workings of the cell, to smart materials that can heal themselves, the potential applications of novel organosilane compounds are vast and exciting.

As our understanding of the nano-bio interface deepens and our ability to control chemical synthesis at the molecular level becomes more refined, we can expect to see the development of even more innovative organosilane-based technologies. The future of this field is bright, and it holds the promise of solving some of the most pressing challenges in human health and technology.

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Exploratory

An In-depth Technical Guide to Diphenylsilane Derivatives: From Foundational Discovery to Modern Applications

This guide provides a comprehensive exploration of diphenylsilane derivatives, charting their course from seminal discoveries in the early 20th century to their contemporary applications in advanced materials and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of diphenylsilane derivatives, charting their course from seminal discoveries in the early 20th century to their contemporary applications in advanced materials and drug development. It is designed for researchers, scientists, and professionals seeking a deep technical understanding of this pivotal class of organosilicon compounds.

The Genesis of an Era: Frederic Kipping and the Dawn of Organosilicon Chemistry

The story of diphenylsilane derivatives is intrinsically linked to the broader history of organosilicon chemistry, a field largely pioneered by the English chemist Frederic Stanley Kipping.[1][2][3] At the turn of the 20th century, Kipping embarked on a systematic investigation into compounds containing carbon-silicon bonds.[1][2] His work was foundational, establishing many of the initial synthetic routes and providing the first glimpses into the unique properties of these hybrid organic-inorganic molecules.[4]

A significant breakthrough occurred with Kipping's use of Grignard reagents, a novel tool at the time, to form silicon-carbon bonds.[2][4][5] This methodology enabled the synthesis of a variety of organosilanes, including the precursors to diphenylsilane derivatives.[5][6] Although Kipping's primary interest was in exploring the stereochemistry and creating optically active silicon compounds, his extensive research, detailed in a series of 51 papers, laid the essential groundwork for the entire field.[2] He was the first to coin the term "silicone," and his work is recognized as the basis for the development of silicone polymers and their vast industrial applications.[1][3][4]

The first key derivative, diphenylsilanediol ((C₆H₅)₂Si(OH)₂), was synthesized through the hydrolysis of diphenyldichlorosilane, which itself was prepared via the Grignard reaction.[7] This compound, a white crystalline powder, proved to be a crucial intermediate and a building block for more complex silicone materials.[7][8]

Evolution of Synthetic Methodologies

The synthetic toolbox for creating diphenylsilane derivatives has expanded significantly since Kipping's era. While early methods were groundbreaking, modern chemistry has introduced more efficient, selective, and versatile protocols.

The Grignard Reaction: A Cornerstone of Si-C Bond Formation

The reaction of a silicon halide with a Grignard reagent (R-MgX) remains a vital and versatile method for creating silicon-carbon bonds.[5][9] This approach was central to Kipping's work and continues to be a fundamental laboratory technique.[6][9] The process typically involves the stepwise substitution of halide atoms on a silicon precursor, such as silicon tetrachloride or dichlorodiphenylsilane, with organic groups from the Grignard reagent.[5][9]

Experimental Protocol: Synthesis of a Diphenyl-Substituted Silane via Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The appropriate organic halide (e.g., bromobenzene) is dissolved in anhydrous ether and added dropwise to the magnesium suspension to form the phenylmagnesium bromide reagent.

  • Reaction with Silane Precursor: The silicon precursor (e.g., dichlorodiphenylsilane) is dissolved in anhydrous ether in a separate flask and cooled in an ice bath. The prepared Grignard reagent is then added slowly to the cooled silane solution. The stoichiometry is carefully controlled to achieve the desired degree of substitution.

  • Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ether.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of diphenylsilane derivatives using the Grignard reaction.

Hydrosilylation: A Modern and Versatile Approach

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[10] This reaction, often catalyzed by transition metal complexes (e.g., rhodium or platinum), is a powerful method for functionalizing diphenylsilane.[11][12] It allows for the creation of complex molecules with high regioselectivity and under mild conditions.[10]

Experimental Protocol: Catalytic Hydrosilylation of an Alkene with Diphenylsilane

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, the alkene substrate and a suitable solvent (e.g., toluene or THF) are combined.

  • Catalyst Addition: A catalytic amount of a transition metal complex (e.g., Karstedt's catalyst or Wilkinson's catalyst) is added to the mixture.

  • Silane Addition: Diphenylsilane is added to the reaction mixture, often dropwise, at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the catalyst and substrates).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup and Purification: Once the reaction is complete, the catalyst may be removed by filtration through a short plug of silica gel or activated carbon. The solvent is then removed in vacuo, and the product is purified by distillation or column chromatography.

G cluster_0 Reactants & Catalyst cluster_1 Process cluster_2 Isolation & Purification Alkene Alkene Substrate Reaction Reaction under Inert Atmosphere Alkene->Reaction Diphenylsilane Diphenylsilane (Ph2SiH2) Diphenylsilane->Reaction Catalyst Transition Metal Catalyst Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Monitoring Monitoring (TLC, GC, NMR) Reaction->Monitoring Workup Catalyst Removal & Solvent Evaporation Monitoring->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Functionalized Diphenylsilane Derivative Purification->Product

Caption: General workflow for the catalytic hydrosilylation of an alkene with diphenylsilane.

Properties and Applications in Materials Science

Diphenylsilane derivatives are valued for their excellent thermal stability, chemical resistance, and unique electronic properties.[13][14] These attributes make them suitable for a wide range of high-performance applications.[15]

Derivative ClassKey PropertiesCore Applications
Diphenylsilanediols Precursors to polymers, high thermal and chemical stability.[8][16]Manufacturing of silicone resins and rubbers, additives for polymers to improve thermal stability and mechanical properties.[7][8]
Diphenyl(diorgano)silanes Thermally stable, hydrophobic, tunable electronic properties.High-performance materials, host materials for Organic Light-Emitting Diodes (OLEDs).[14][15]
Functionalized Diphenylsilanes Versatile for further chemical modification.Precursors for advanced materials, UV-curing materials, surface modification agents.[13][17]

In organic electronics, for example, the rigid structure and tunable electronic nature of the diphenylsilane core allow for the design of host materials for phosphorescent OLEDs, contributing to the development of more efficient and stable electronic displays.[14][17]

The "Sila-Substitution" Strategy in Drug Development

A particularly exciting frontier for diphenylsilane derivatives is in medicinal chemistry and drug development.[18] The bioisosteric replacement of a carbon atom with a silicon atom—a strategy known as "sila-substitution" or the "carbon/silicon switch"—has emerged as a powerful tool to enhance the therapeutic properties of drug candidates.[19][20]

Silicon and carbon share similarities, but key differences in their atomic properties can be leveraged to improve a drug's profile:

  • Improved Pharmacokinetics: The C-Si bond is longer than a C-C bond, and silicon is more electropositive than carbon.[20][21] These differences can alter a molecule's three-dimensional shape and electronic distribution, potentially leading to improved binding affinity and selectivity for its biological target.[18][20]

  • Enhanced Metabolic Stability: Organosilicon compounds often exhibit increased stability against metabolic degradation, which can extend a drug's half-life in the body.[22]

  • Increased Lipophilicity: The incorporation of a silyl group, particularly with phenyl substituents, generally increases a compound's lipophilicity.[21][23][24] This can enhance its ability to permeate cell membranes and cross biological barriers like the blood-brain barrier.[18][20][21]

This strategy has been applied to various drug classes, leading to analogues with enhanced biological activities and improved pharmacological profiles compared to their carbon-based parents.[19][25] For instance, silanediols, the silicon analogues of unstable hydrated carbonyl groups, have been investigated as highly active inhibitors of proteolytic enzymes, opening new avenues for therapeutic intervention.[12][24][26]

Future Outlook

The journey of diphenylsilane derivatives, from Kipping's foundational studies to their current role in high-tech materials and medicine, is a testament to the enduring power of fundamental chemical research. Future investigations will likely focus on developing more sustainable and efficient catalytic systems for their synthesis, designing novel silicon-containing polymers and materials for next-generation electronics and energy applications, and further exploiting the unique properties of sila-substitution to create safer and more effective drugs.[27] The versatility and tunable nature of the diphenylsilane scaffold ensure that it will continue to be a fertile ground for innovation across the chemical sciences.

References

  • Englebienne, P., & Hoonacker, A. (2005). The Place of the Bioisosteric Sila-Substitution in Drug Design. Bentham Science Publishers.
  • ResearchGate. (2025). Drug design based on the carbon/silicon switch strategy | Request PDF.
  • ResearchGate. (2025). The Place of the Bioisosteric Sila-Substitution in Drug Design.
  • Wikipedia. (n.d.). Organosilicon chemistry.
  • Scite.ai. (n.d.). The Place of the Bioisosteric Sila-Substitution in Drug Design.
  • Rowan University. (n.d.). Silicon as a Bioisostere for Carbon in Drug Design.
  • Organic Chemistry Portal. (n.d.). Diphenylsilane.
  • ChemicalBook. (2026). Diphenylsilanediol | 947-42-2.
  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • Longdom.org. (n.d.). Organosilicon Chemisty: Past, Present and Future.
  • Encyclopedia.com. (n.d.). Frederic Stanley Kipping.
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  • (n.d.). Diphenylsilanediol.
  • EBSCO. (n.d.). Kipping Discovers Silicones | History | Research Starters.
  • (n.d.). Highly efficient regioselective hydrosilylation of allenes using a [(3IP)Pd(allyl)]OTf catalyst.
  • GM Chemical. (2023). Diphenylsilane [775-12-2] Applications | 98.0%min.
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  • ResearchGate. (n.d.). Branched diphenylsilane derivatives containing electronically isolated indolyl moieties as host materials for blue organic light emitting diodes | Request PDF.
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  • Pharmacy 180. (n.d.). Silicon-based drugs versus carbon-based analogues - Inorganic Chemistry.
  • ResearchGate. (n.d.). Catalytic hydrosilylation of ketones with diphenylsilane (2).
  • ResearchGate. (n.d.). Exploitation of silicon medicinal chemistry in drug discovery | Request PDF.
  • (2025). Applications of carbon-silicon bioisosterism in drug design and development.
  • RSC Publishing. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Available at: [Link]

  • PMC. (n.d.). Control of Selectivity through Synergy between Catalysts, Silanes and Reaction Conditions in Cobalt-Catalyzed Hydrosilylation of Dienes and Terminal Alkenes.
  • ACS Publications. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry.
  • Google Patents. (n.d.). US2654771A - Method for conducting the grignard reaction to produce organosilicon compounds.
  • Google Patents. (n.d.). US2521390A - Manufacture of organo silicon compounds by the grignard reaction.
  • Lucknow University. (2020). Organosilicon Compounds.
  • (n.d.). Organosilicon Reagents in Natural Product Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Diphenylsilane: Your Go-To Reagent for Efficient Chemical Reductions.
  • PMC. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane.
  • ChemicalBook. (2026). Diphenylsilane | 775-12-2.
  • Journal of the American Chemical Society. (n.d.). Sequential C−Si Bond Formations from Diphenylsilane: Application to Silanediol Peptide Isostere Precursors.
  • PMC. (n.d.). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.
  • Sigma-Aldrich. (n.d.). Diphenylsilane 97 775-12-2.
  • Google Patents. (n.d.). CN105801611A - Methods for preparing phenyl silane and diphenyl silane.
  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways.
  • EMRS. (n.d.). New materials for organic electronics: from synthesis to processing, characterization and device physics.
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Protocols & Analytical Methods

Method

Application Note: Advanced Alcohol Protection Strategies Utilizing Diphenyl(4-hydroxybutyl)methylsilane (DPBMS)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Bifunctional Lipophilic Tagging, Orthogonal Protection, and Protocol Standardization Executive Summary & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Bifunctional Lipophilic Tagging, Orthogonal Protection, and Protocol Standardization

Executive Summary & Mechanistic Rationale

In the multi-step synthesis of complex macromolecules—such as oligosaccharides, macrolides, and oligonucleotide conjugates—chemists frequently exhaust the pool of orthogonal protecting groups. Standard silyl ethers, such as the tert-butyldimethylsilyl (TBS) group introduced by Corey in 1972 [1], rely on a direct Si–O bond that is inherently susceptible to fluoride-mediated cleavage [2].

To circumvent this limitation, Diphenyl(4-hydroxybutyl)methylsilane (DPBMS) [3] is utilized as the structural foundation for the Methyldiphenylsilylbutoxycarbonyl (MDPBoc) protecting group. Rather than forming a direct silyl ether, the primary alcohol of DPBMS is activated into a chloroformate, which then reacts with target alcohols to form a robust carbonate linkage.

Why this specific architecture?

  • Fluoride Orthogonality: Insulating the silicon atom from the oxygen via a 4-carbon spacer prevents any

    
    -silicon effect. This renders the MDPBoc group completely stable to tetrabutylammonium fluoride (TBAF), allowing for the selective deprotection of TBS or TIPS groups elsewhere on the molecule.
    
  • Phase-Tagging & Lipophilicity: The diphenylmethylsilyl moiety is renowned for imparting massive lipophilicity, as originally explored by Denmark et al. [4]. This acts as a phase-tag for liquid-liquid extraction, pulling highly polar substrates (e.g., polyols) into organic layers.

  • UV-Traceability: The dual phenyl rings provide a strong chromophore (extinction at 254 nm), enabling real-time HPLC tracking of otherwise transparent aliphatic alcohols.

Comparative Stability Profile

To integrate MDPBoc into a synthetic route, its stability must be mapped against standard protecting groups. The table below summarizes the quantitative and qualitative data guiding these strategic choices.

Protecting GroupReagentUV-Active (254 nm)Lipophilic Phase-TagStability to TBAF (F⁻)Cleavage Condition
MDPBoc MDPBoc-ClYesExcellentStable K₂CO₃ / MeOH
TBS TBS-ClNoModerateLabileTBAF or Acid
TBDPS TBDPS-ClYesHighLabileTBAF
Fmoc Fmoc-ClYesModerateStablePiperidine (Base)
Benzyl (Bn) Bn-BrYesModerateStableH₂ / Pd-C

Workflow Visualization

G A Target Alcohol (R-OH) C MDPBoc-Protected Alcohol A->C Protection B MDPBoc-Cl + DMAP/DIPEA B->C Reagent D TBAF / Acid (Orthogonal Steps) C->D Stable to F- E K2CO3 / MeOH (Deprotection) D->E Cleavage F Recovered Alcohol E->F Recovery

Workflow of MDPBoc protection, orthogonal stability, and recovery.

Experimental Protocols

As a self-validating system, each protocol below includes built-in analytical checkpoints and the chemical causality behind specific reagent choices.

Protocol A: Synthesis of MDPBoc-Cl (Active Reagent)

Converts DPBMS into the reactive chloroformate species.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Triphosgene (0.35 equiv) and anhydrous dichloromethane (DCM, 0.2 M). Cool to 0 °C under an argon atmosphere.

  • Activation: Add anhydrous Pyridine (1.0 equiv) dropwise.

  • Coupling: Slowly introduce a solution of Diphenyl(4-hydroxybutyl)methylsilane (1.0 equiv) in DCM over 15 minutes.

  • Maturation: Remove the ice bath and stir for 2 hours at room temperature.

  • Workup: Concentrate under reduced pressure (in a well-ventilated fume hood) to yield MDPBoc-Cl as a viscous oil. Use immediately or store at -20 °C under argon.

Expert Insight (Causality): Triphosgene is utilized over phosgene gas to ensure laboratory safety and precise stoichiometric control. The 0.35 equivalents provide exactly 1.05 equivalents of reactive phosgene, driving complete conversion without leaving hazardous excess. Pyridine acts as a non-nucleophilic acid scavenger, preventing HCl-catalyzed degradation of the silane. Self-Validation: Quench a 10 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. The formation of the methyl carbonate derivative (M+ = 328) confirms the successful generation of the active chloroformate.

Protocol B: Protection of Target Alcohols

Installation of the MDPBoc group onto complex substrates.

  • Preparation: Dissolve the target alcohol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C.

  • Reagent Addition: Add freshly prepared MDPBoc-Cl (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Expert Insight (Causality): DMAP is an essential acyl-transfer catalyst. It attacks the chloroformate to form a highly electrophilic N-acylpyridinium intermediate, which is critical for overcoming the steric hindrance of secondary alcohols. DIPEA is selected as the bulk base because its steric bulk prevents it from competing with DMAP for the electrophile. Self-Validation: Reaction progress is monitored by TLC under UV light (254 nm). The massive UV extinction coefficient of the diphenylmethylsilyl group ensures that even non-chromophoric alcohols (e.g., carbohydrates) become instantly visible on the plate.

Protocol C: Deprotection Strategy

Mild base-mediated cleavage to recover the target alcohol.

  • Solvent System: Dissolve the MDPBoc-protected alcohol in a 1:1 mixture of Methanol and Tetrahydrofuran (THF) to a concentration of 0.05 M.

  • Cleavage: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv). Stir at room temperature for 2–4 hours.

  • Recovery: Neutralize with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate. The cleaved tag byproduct can be washed away by triturating the residue with hexanes.

Expert Insight (Causality): The methoxide anion (generated in situ from K₂CO₃ and MeOH) attacks the carbonate carbonyl, forming volatile methyl carbonate and releasing the target alkoxide. THF is strictly required as a co-solvent; without it, the extreme lipophilicity of the diphenylmethylsilyl tag would cause the intermediate to precipitate out of the methanolic solution, halting the reaction. Self-Validation: Complete consumption of the UV-active starting material on TLC indicates successful cleavage. The emergence of a polar, UV-inactive spot (visualized with KMnO₄ or CAM stain) confirms the recovery of the target alcohol.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6192-6193.

  • MacMillan, J. R., et al. (1995). "The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More?" Chemical Reviews, 95(4), 1009–1064.

  • Sigma-Aldrich Product Catalog. (2025). "Diphenyl(4-hydroxybutyl)methylsilane (CAS 18044-15-0)." Sigma-Aldrich.

  • Denmark, S. E., Hammer, R. P., Weber, E. J., & Habermas, K. L. (1987). "Diphenylmethylsilyl Ether (DPMS): a Protecting Group for Alcohols." The Journal of Organic Chemistry, 52(1), 165-168.

Sources

Application

Application Note: Experimental Protocol for the Selective Silylation of the Primary Alcohol Diphenyl(4-hydroxybutyl)methylsilane

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Structural Clarification

In synthetic planning and drug development, chemical nomenclature can occasionally obscure a molecule's functional role. The compound Diphenyl(4-hydroxybutyl)methylsilane (CAS 18044-15-0) is frequently queried in the context of silylation chemistry[1]. However, it is critical to establish from a structural standpoint that this molecule is not a silylating reagent. Silylating agents typically require a labile leaving group (e.g., chloride, triflate) or an Si–H bond for dehydrogenative coupling.

Rather, Diphenyl(4-hydroxybutyl)methylsilane is a primary alcohol substrate bearing a bulky, lipophilic methyldiphenylsilyl terminus on its alkyl chain[1]. The objective of this protocol is the precise O-silylation of its terminal primary hydroxyl group to form a bis-silane derivative. We utilize tert-butyldimethylsilyl chloride (TBSCl) under the classic Corey conditions[2]. This transformation serves as a self-validating system: the conversion of the polar hydroxyl group to a highly lipophilic silyl ether drastically alters the molecule's chromatographic retention factor (


), allowing for unambiguous real-time reaction monitoring[3].

Mechanistic Grounding & Causality

The selection of TBSCl, imidazole, and N,N-dimethylformamide (DMF) for this protocol is not arbitrary; it is governed by strict mechanistic causality[4]:

  • Nucleophilic Catalysis: The Si–Cl bond in TBSCl is relatively robust. Imidazole acts not only as an acid scavenger (neutralizing the HCl byproduct) but primarily as a nucleophilic catalyst. It attacks the silicon center to displace the chloride ion, forming a highly reactive N-tert-butyldimethylsilylimidazolium intermediate[2].

  • Transition State Stabilization: DMF is selected as the solvent because its high dielectric constant effectively stabilizes the charged transition state of the imidazolium intermediate. This accelerates the reaction rate by orders of magnitude compared to non-polar solvents like dichloromethane (DCM)[3].

  • Steric Control: The bulky tert-butyl group on the silicon atom ensures that the reagent reacts almost exclusively with unhindered primary alcohols, preventing unwanted side reactions and ensuring a clean conversion[3].

Mechanism sub Diphenyl(4-hydroxybutyl)methylsilane (Substrate) intermediate N-TBS-Imidazolium (Reactive Intermediate) sub->intermediate Nucleophilic Attack reagent TBSCl + Imidazole (Reagents) reagent->intermediate DMF, 0 °C product Bis-silane Product (O-Silylated) intermediate->product - Imidazole HCl

Mechanistic pathway of TBS protection via a reactive N-TBS-imidazolium intermediate.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 1.0 mmol scale)
Diphenyl(4-hydroxybutyl)methylsilane Substrate1.0 eq270.45 mg (1.0 mmol)
TBSCl (tert-Butyldimethylsilyl chloride)Silylating Agent1.2 eq180.8 mg (1.2 mmol)
Imidazole Base / Catalyst2.5 eq170.2 mg (2.5 mmol)
Anhydrous DMF SolventN/A3.0 mL (0.33 M)
Dichloromethane (DCM) Extraction SolventN/A3 × 10 mL
Saturated Aqueous NaCl (Brine) Wash SolutionN/A3 × 10 mL

Experimental Workflow

Workflow step1 1. Preparation Dry glassware, N2 purge step2 2. Solvation Dissolve substrate in DMF step1->step2 step3 3. Activation Add Imidazole & TBSCl (0 °C) step2->step3 step4 4. Reaction Stir at RT, monitor via TLC step3->step4 step5 5. Workup Aqueous quench, DCM extract step4->step5 step6 6. Purification Silica gel chromatography step5->step6

Experimental workflow for O-silylation of primary alcohols under anhydrous conditions.

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add Diphenyl(4-hydroxybutyl)methylsilane (270.45 mg, 1.0 mmol) to the flask. Inject 3.0 mL of anhydrous DMF to dissolve the substrate[3].

  • Catalyst Addition: Add imidazole (170.2 mg, 2.5 mmol) in one portion. Stir until completely dissolved. The excess imidazole is required to ensure complete consumption of the HCl generated during the reaction[2].

Phase 2: Silylation
  • Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Reagent Addition: Add TBSCl (180.8 mg, 1.2 mmol) portion-wise over 5 minutes. Scientific Insight: While primary alcohols react smoothly, initiating the reaction at 0 °C mitigates the exothermic formation of the N-TBS-imidazolium intermediate, preventing localized heating and potential impurity formation.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

Phase 3: Monitoring & Workup
  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) solvent system. The product (bis-silane) will elute significantly faster (higher

    
    ) than the polar starting alcohol[3].
    
  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 10 mL of distilled water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL).

  • Washing: Combine the organic layers and wash extensively with saturated aqueous NaCl (brine) (3 × 10 mL). Scientific Insight: DMF is highly water-soluble. Extensive aqueous washing is mandatory to partition the DMF out of the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
    
Phase 4: Purification & Characterization
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Hexanes/Ethyl Acetate (95:5).

  • Validation: Analyze the purified product, 1-(tert-butyldimethylsilyloxy)-4-(methyldiphenylsilyl)butane, via

    
     NMR.
    
    • Expected Signals: Look for the disappearance of the broad –OH singlet, and the appearance of the TBS methyl protons (singlet, ~0.05 ppm, 6H) and the tert-butyl protons (singlet, ~0.90 ppm, 9H).

Data Presentation: Comparative Silylating Agents

To aid in experimental design, the following table summarizes the quantitative and qualitative parameters of various silyl protecting groups when applied to primary alcohols like Diphenyl(4-hydroxybutyl)methylsilane[4].

Silylating AgentBase / CatalystSolventRelative Reactivity (1° Alcohols)Steric BulkStandard Deprotection Conditions
TMSCl Triethylamine / DMAPDCMExtremely HighLowMild acid (AcOH),

/MeOH
TBSCl ImidazoleDMFHighHighTBAF (THF), Strong acid (HCl)
TIPSCl ImidazoleDMFModerateVery HighTBAF (requires heating), HF
TBDPSCl ImidazoleDMFModerate-LowExtremely HighTBAF, NaOH/MeOH

References

Sources

Method

Application Note: Acid-Catalyzed Cleavage of Diphenyl(4-hydroxybutyl)methylsilyl Ethers

Introduction In the landscape of multi-step organic synthesis, the strategic use of protecting groups for hydroxyl functionalities is a critical element for success. Silyl ethers are among the most versatile and widely u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of multi-step organic synthesis, the strategic use of protecting groups for hydroxyl functionalities is a critical element for success. Silyl ethers are among the most versatile and widely utilized protecting groups due to their ease of formation, general stability across a range of reaction conditions, and, most importantly, their tunable lability for selective removal.[1][2] The stability of a silyl ether is primarily dictated by the steric and electronic nature of the substituents on the silicon atom.[3][4]

This application note focuses on the deprotection of alcohols protected as Diphenyl(4-hydroxybutyl)methylsilyl (DPHBMS) ethers under acidic conditions. While not a conventional silyl ether, its structure, featuring two phenyl groups and a methyl group on the silicon atom, places its expected stability in the class of bulky, robust protecting groups, analogous to the well-studied tert-Butyldiphenylsilyl (TBDPS) and Diphenylmethylsilyl (DPMS) ethers.[5][6] These groups are known for their enhanced stability toward acidic hydrolysis compared to less hindered silyl ethers like Trimethylsilyl (TMS) or Triethylsilyl (TES).[7]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanistic principles, key influencing factors, and field-proven protocols for the efficient and clean cleavage of these robust silyl ethers using acidic reagents.

Mechanism of Acid-Catalyzed Silyl Ether Cleavage

The cleavage of the silicon-oxygen bond in a silyl ether under acidic conditions is a well-established process. Unlike the acid-catalyzed cleavage of simple alkyl ethers, which can proceed via SN1 or SN2 pathways at the carbon center, the deprotection of silyl ethers occurs via nucleophilic attack at the silicon atom.[8]

The accepted mechanism involves three primary steps:

  • Protonation: The reaction is initiated by the protonation of the ether oxygen atom by an acid catalyst (H-A). This step is crucial as it transforms the alkoxy group (-OR) into a much better leaving group (-O+HR).[8]

  • Nucleophilic Attack: A nucleophile (Nu-), which can be the conjugate base of the acid, a solvent molecule like water or methanol, attacks the electrophilic silicon center. This forms a transient, pentacoordinate silicon intermediate.[9]

  • Cleavage and Regeneration: The silicon-oxygen bond breaks, releasing the free alcohol (R-OH) and forming a silyl species (e.g., Ph₂MeSi-Nu). The protonated alcohol then deprotonates to yield the final product and regenerate the acid catalyst.

Acidic Cleavage Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cleavage SilylEther R-O-Si(Ph)₂Me ProtonatedEther R-O⁺(H)-Si(Ph)₂Me + A⁻ SilylEther->ProtonatedEther + H-A Acid H-A PentavalentSi [R-O(H)-Si(Ph)₂(Me)(Nu)]⁻ (Pentacoordinate Intermediate) ProtonatedEther->PentavalentSi + Nu⁻ Nucleophile Nu⁻ Alcohol R-OH PentavalentSi->Alcohol - Nu-Si(Ph)₂Me SilylProduct Nu-Si(Ph)₂Me

Caption: Mechanism of acid-catalyzed silyl ether cleavage.

Factors Influencing Cleavage Efficiency

The rate and success of the deprotection reaction are a delicate interplay of several experimental variables. Understanding these factors is key to designing an effective and selective cleavage protocol.[3]

  • Steric Hindrance: The primary determinant of a silyl ether's stability is the steric bulk around the silicon atom.[3][10] The two phenyl groups in the DPHBMS ether provide significant steric shielding, making it substantially more stable to acid than less-hindered ethers like TMS and TES. Its stability is expected to be comparable to or even greater than TBDPS, which is among the most robust common silyl ethers.[7] This high stability allows for the selective removal of less bulky silyl groups while leaving the DPHBMS group intact.

  • Acid Strength & Concentration: The choice of acid is critical. Strong acids like HCl or p-toluenesulfonic acid (p-TsOH) will cleave the ether much more rapidly than weaker acids like acetic acid (AcOH).[9] For a robust group like DPHBMS, stronger acidic conditions may be necessary. However, excessively harsh conditions can lead to degradation of sensitive substrates. Therefore, the acid should be chosen based on the overall stability of the molecule.

  • Solvent Choice: Protic solvents such as methanol (MeOH) or water can act as nucleophiles in the cleavage mechanism, facilitating hydrolysis.[10] Reactions are often performed in a mixture of an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) with a protic component and the acid. Anhydrous aprotic solvents will significantly slow down or prevent the reaction unless a nucleophile is explicitly added.

  • Temperature: As with most chemical reactions, increasing the temperature will accelerate the rate of cleavage. For highly stable silyl ethers, gentle heating may be required to achieve a reasonable reaction time. However, this also increases the risk of side reactions. The reaction should ideally be performed at the lowest temperature that allows for efficient conversion.

Influencing Factors CleavageRate Cleavage Rate & Selectivity Sterics Steric Hindrance (e.g., Ph₂ vs Me₂) Sterics->CleavageRate inversely proportional Acid Acid Strength (e.g., HCl vs. AcOH) Acid->CleavageRate directly proportional Solvent Solvent (Protic vs. Aprotic) Solvent->CleavageRate protic enhances Temp Temperature Temp->CleavageRate directly proportional

Caption: Key factors affecting the rate of acidic cleavage.

Experimental Protocols

The following protocols are generalized starting points. Due to the high stability anticipated for DPHBMS ethers, reaction times may be longer, or conditions may need to be more forcing than for more common silyl ethers like TBDMS. It is imperative to monitor all reactions by Thin-Layer Chromatography (TLC) or LC-MS to determine the point of completion.

Protocol 1: Mild Acidic Cleavage with Acetic Acid

This method is suitable for substrates that are sensitive to stronger acids. It is the mildest condition and may require extended reaction times or gentle heating.

Materials:

  • DPHBMS-protected substrate

  • Acetic Acid (glacial)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and TLC supplies

Procedure:

  • Dissolve the DPHBMS-protected alcohol (1.0 eq) in a 3:1:1 mixture of THF:acetic acid:water.[3] A typical concentration is 0.1 M.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC every 2-4 hours. If no reaction is observed after 24 hours, consider heating the mixture to 40-50°C.

  • Upon completion, cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Moderate Acidic Cleavage with p-Toluenesulfonic Acid (p-TsOH)

This protocol uses a catalytic amount of a stronger acid and is suitable for more robust substrates where faster deprotection is desired.

Materials:

  • DPHBMS-protected substrate

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH) or a mixture of THF/Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the DPHBMS-protected substrate (1.0 eq) in methanol to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Add a catalytic amount of p-TsOH·H₂O (0.1 - 0.2 eq).

  • Stir the mixture at room temperature and monitor closely by TLC. The reaction is typically faster than with acetic acid.

  • Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as required.

Parameter Condition 1 (Mild) Condition 2 (Moderate) Condition 3 (Strong)
Acid Acetic Acid (AcOH)p-Toluenesulfonic Acid (p-TsOH)Hydrochloric Acid (HCl)
Stoichiometry Solvent / Co-solventCatalytic (0.1-0.3 eq)Catalytic to Stoichiometric
Solvent THF / H₂OMethanol or EthanolTHF / H₂O
Temperature Room Temp to 50°C0°C to Room Temp0°C to Room Temp
Typical Use Acid-sensitive substratesGeneral purpose, faster cleavageHighly stable ethers, robust substrates

Table 1: Summary of common acidic cleavage conditions.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient acid strength for the robust DPHBMS group.2. Reaction temperature is too low.3. Inappropriate solvent (e.g., anhydrous, aprotic).1. Switch to a stronger acid (e.g., from AcOH to p-TsOH).2. Increase the temperature in 10°C increments.3. Ensure a protic solvent (MeOH, H₂O) is present in the reaction mixture.
Substrate Degradation 1. Acidic conditions are too harsh for other functional groups.2. Reaction temperature is too high.1. Use a milder acid (e.g., Pyridinium p-toluenesulfonate, PPTS).[11]2. Run the reaction at a lower temperature (e.g., 0°C) for a longer duration.3. Consider a non-acidic deprotection method (e.g., fluoride-based).
Cleavage During Chromatography Residual acidity in the silica gel is cleaving a labile silyl ether.1. Neutralize the silica gel by preparing a slurry with eluent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine).[10]2. Use pre-treated neutral silica gel.
Emulsion During Workup Formation of fine droplets at the aqueous-organic interface.1. Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous layer.2. Filter the entire mixture through a pad of Celite®.

References

  • Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]

  • Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Wuts, P. G. M. (n.d.). Hydroxyl Protecting Groups. In Greene's Protective Groups in Organic Synthesis. [Link]

  • Wikidoc. (2012). Silyl ether. [Link]

  • University of Illinois. (n.d.). Alcohol Protecting Groups. [Link]

  • Wang, B., Sun, H.-X., & Sun, Z.-H. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • ResearchGate. (2025). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanically induced silyl ester cleavage under acidic conditions investigated by AFM-based single-molecule force spectroscopy in the force-ramp mode. Faraday Discussions. [Link]

  • Chemistry LibreTexts. (2021). 12.1: Reactions of Ethers. [Link]

  • Yang, Y.-Q., Cui, J.-R., Zhu, L.-G., Sun, Y.-P., & Wu, Y. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

Sources

Application

Advanced Application Note: Diphenyl(4-hydroxybutyl)methylsilane as a Traceless Silyl Linker Precursor in Solid-Phase Organic Synthesis (SPOS)

Executive Summary In the realm of Solid-Phase Organic Synthesis (SPOS), the design of the linker dictates both the synthetic versatility on the resin and the structural integrity of the final cleaved product. Traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of Solid-Phase Organic Synthesis (SPOS), the design of the linker dictates both the synthetic versatility on the resin and the structural integrity of the final cleaved product. Traditional linkers often leave behind a polar functional group (e.g., hydroxyl, amide, or carboxylate) at the point of attachment. To circumvent this, silicon-based traceless linkers were developed to allow the release of unfunctionalized aromatic compounds (1).

Diphenyl(4-hydroxybutyl)methylsilane serves as an elite, commercially available precursor (2) for generating traceless arylsilane linkers. By leveraging differential Si–C bond stabilities, this linker allows for robust multi-step solid-phase derivatization followed by traceless cleavage (protodesilylation or fluorodesilylation), yielding pristine C–H bonds at the former attachment site.

Mechanistic Rationale & Structural Advantages

The architecture of diphenyl(4-hydroxybutyl)methylsilane is meticulously optimized for SPOS:

  • The 4-Hydroxybutyl Spacer: The primary hydroxyl group allows for facile etherification or esterification to standard resins (e.g., Merrifield or Wang resins). Crucially, the 4-carbon alkyl chain provides an optimal thermodynamic spacer, extending the reactive silicon center away from the polymer backbone. This minimizes steric hindrance during the bulky organometallic loading step (3).

  • Controlled Activation via Dephenylation: The diphenylmethylsilyl core is chemically inert to standard basic and nucleophilic conditions. However, treatment with a strong acid like Trifluoromethanesulfonic acid (TfOH) selectively protonates one of the phenyl rings, expelling it as benzene to generate a highly electrophilic silyl triflate (4). The reaction is self-limiting; the strongly electron-withdrawing triflate group deactivates the silicon center, preventing the cleavage of the second phenyl group.

  • Traceless Cleavage: The final cleavage exploits the susceptibility of the newly formed Si–Aryl(substrate) bond. Depending on the electronic nature of the substrate, cleavage is driven either by the stabilization of a silyl cation (using TFA) or the extreme thermodynamic stability of the Si–F bond (~580 kJ/mol, using TBAF).

Workflow Visualization

G N1 1. Linker Immobilization Resin + Ph2MeSi(CH2)4OH N2 2. Activation (TfOH) Formation of Silyl Triflate N1->N2 TfOH, DCM N3 3. Substrate Loading Addition of Aryl-Li N2->N3 Organometallic N4 4. On-Resin Synthesis Derivatization of Scaffold N3->N4 Cross-coupling N5 5. Traceless Cleavage TFA or TBAF Treatment N4->N5 Cleavage Cocktail N6 Final Traceless Product (Aryl-H) N5->N6 Protodesilylation

Workflow of traceless solid-phase synthesis using a diphenyl(4-hydroxybutyl)methylsilane linker.

Self-Validating Experimental Protocols

Protocol 1: Immobilization of the Linker to Solid Support

Causality: Sodium hydride (NaH) quantitatively deprotonates the primary alcohol of the linker. The resulting alkoxide acts as a potent nucleophile, driving the SN2 displacement of the benzylic chlorides on the Merrifield resin to form a robust, acid-stable ether linkage.

  • Preparation: Swell 1.0 g of Merrifield resin (loading ~1.0 mmol/g) in 10 mL of anhydrous DMF for 30 minutes under an argon atmosphere.

  • Deprotonation: In a separate flame-dried flask, dissolve 3.0 mmol of diphenyl(4-hydroxybutyl)methylsilane in 5 mL of anhydrous DMF. Cool to 0 °C and carefully add 3.5 mmol of NaH (60% dispersion in mineral oil). Stir for 30 minutes until H₂ evolution ceases.

  • Coupling: Transfer the alkoxide solution to the swelled resin. Heat the suspension gently to 60 °C and agitate for 16 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), H₂O (3x), THF (3x), and DCM (3x). Dry under vacuum.

  • Validation System: Perform an FT-IR analysis of the dried resin beads. The disappearance of the broad O–H stretch (~3300 cm⁻¹) and the appearance of strong Si–C aromatic stretches (~1110 cm⁻¹) confirm successful immobilization.

Protocol 2: Linker Activation and Substrate Loading

Causality: Strict anhydrous conditions are mandatory. The silyl triflate intermediate is highly moisture-sensitive and will rapidly hydrolyze to an unreactive silanol if exposed to ambient humidity.

  • Activation: Swell the functionalized resin (1.0 g) in 10 mL of anhydrous DCM under argon. Cool to 0 °C.

  • Triflation: Add a solution of 3% (v/v) TfOH in anhydrous DCM (5 mL) dropwise. Agitate at 0 °C for 30 minutes.

  • Purging: Drain the dark red/orange solution (indicating successful dephenylation) and wash the resin rapidly with anhydrous DCM (3x) under an argon stream to remove residual acid and cleaved benzene.

  • Loading: Resuspend the resin in 10 mL of anhydrous THF. Add 4.0 mmol of the desired Aryl-Lithium reagent (prepared via halogen-metal exchange) dropwise at -78 °C. Allow the reaction to warm to room temperature and agitate for 4 hours.

  • Validation System: Cleave a small analytical aliquot (10 mg) using Protocol 3. Analyze the filtrate via LC-MS to verify the mass of the loaded substrate.

Protocol 3: Traceless Cleavage and Product Recovery

Causality: The choice of cleavage reagent is dictated by the electronic nature of the loaded aryl scaffold. Electron-rich rings undergo rapid protodesilylation with TFA, while electron-poor rings require the fluorophilic driving force of TBAF.

  • Preparation: Transfer the post-synthesis derivatized resin to a fritted cleavage syringe.

  • Cleavage Cocktail Selection:

    • For Electron-Rich/Neutral Substrates: Add 5 mL of 5% TFA in DCM containing 2% triisopropylsilane (TIS) as a carbocation scavenger.

    • For Electron-Poor/Sterically Hindered Substrates: Add 5 mL of 1M TBAF in THF.

  • Execution: Agitate the resin at room temperature (for TFA) or 60 °C (for TBAF) for the time specified in Table 1.

  • Recovery: Filter the cleavage solution into a collection vial. Wash the resin with an additional 2 mL of the cleavage solvent and combine the filtrates.

  • Validation System: Weigh the dried, post-cleavage resin to confirm mass loss corresponding to the theoretical loading. Concentrate the filtrate and analyze via HPLC-UV to verify the purity of the traceless product.

Quantitative Data: Cleavage Optimization

The efficiency of the traceless cleavage is highly dependent on the electronic properties of the aryl substrate attached to the silicon center. Table 1 summarizes optimized cleavage conditions for diverse scaffolds.

Table 1: Comparative Cleavage Efficiencies of Arylsilane Linkers

Substrate Electronic NatureExample ScaffoldPreferred Cleavage ReagentTemp (°C)Time (h)Yield (%)Purity (%)
Electron-Rich 4-Methoxyphenyl5% TFA in DCM25194>95
Electron-Neutral Biphenyl50% TFA in DCM25488>92
Heteroaromatic 2-Thienyl5% TFA in DCM25189>95
Electron-Poor 4-Fluorophenyl1M TBAF in THF601281>90
Sterically Hindered 2,6-Dimethylphenyl1M TBAF in THF602472>85

Note: Yields are based on the initial loading capacity of the Merrifield resin. Purities are determined by HPLC-UV (254 nm) of the crude cleavage filtrate prior to further purification.

References

  • Solid Phase Heterocyclic Chemistry | Chemical Reviews Source: ACS Publications URL:[Link] [1]

  • Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications Source: epdf.pub URL:[Link] [2]

  • The chemistry of arylsilanes Source: Thieme Connect URL:[Link] [3]

Sources

Method

Application Note: Derivatization Strategies for Diphenyl(4-hydroxybutyl)methylsilane in Chromatographic Analysis (GC-MS &amp; LC-MS)

Executive Summary & Mechanistic Rationale Diphenyl(4-hydroxybutyl)methylsilane (CAS: 18044-15-0) is a structurally unique organosilane characterized by a bulky, lipophilic diphenylmethylsilyl core and a flexible butyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Diphenyl(4-hydroxybutyl)methylsilane (CAS: 18044-15-0) is a structurally unique organosilane characterized by a bulky, lipophilic diphenylmethylsilyl core and a flexible butyl chain terminating in a primary alcohol (-OH). While the silane core provides inherent stability, the terminal unactivated primary alcohol presents significant analytical challenges across chromatographic platforms.

In Gas Chromatography-Mass Spectrometry (GC-MS), the active hydrogen of the polar hydroxyl group acts as a strong hydrogen bond donor and acceptor. This leads to irreversible adsorption and severe peak tailing upon interaction with free silanol groups on the silica-based stationary phase 1. Conversely, in Liquid Chromatography-Mass Spectrometry (LC-MS), unactivated aliphatic alcohols lack a readily ionizable moiety or chromophore, resulting in exceptionally poor ionization efficiency in Electrospray Ionization (ESI) 2.

To overcome these limitations, chemical derivatization is employed to mask the active hydrogen (for GC) or introduce an ionizable tag (for LC) 3. This guide provides field-validated, self-validating protocols for the silylation, acylation, and dansylation of Diphenyl(4-hydroxybutyl)methylsilane.

Derivatization Decision Matrix

DecisionMatrix Analyte Diphenyl(4-hydroxybutyl)methylsilane (Terminal -OH) GC GC-MS Path Goal: Volatility & Thermal Stability Analyte->GC High Temp Analysis LC LC-MS Path Goal: ESI Ionization Efficiency Analyte->LC Ambient Temp Analysis Silylation Silylation (BSTFA + TMCS) Target: EI-MS GC->Silylation Acylation Acylation (PFPA) Target: ECNI-MS GC->Acylation Dansylation Dansylation (Dansyl-Cl) Target: ESI+ MS LC->Dansylation

Decision matrix for selecting the optimal derivatization route based on the chromatographic platform.

GC-MS Workflows: Enhancing Volatility and Peak Shape

For GC-MS analysis, replacing the active hydrogen of the hydroxyl group decreases the boiling point and neutralizes the polarity of the molecule 1.

Protocol A: Silylation via BSTFA + 1% TMCS

Causality: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the -OH proton with a trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst. While primary alcohols are generally reactive, TMCS ensures the rapid and complete conversion of the sterically hindered micro-environment and consumes trace moisture that would otherwise hydrolyze the BSTFA.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the sample extract (approx. 1 mg/mL in anhydrous acetonitrile) into a 2 mL silanized amber glass autosampler vial.

  • Desiccation: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Reasoning: Even trace water will aggressively quench silylating reagents.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS. Reasoning: Pyridine acts as an acid scavenger and a polar aprotic solvent, driving the reaction forward.

  • Incubation: Cap tightly with a PTFE-lined septum and incubate at 70°C for 30 minutes.

  • Self-Validation & Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS. Validation Step: Always run a reagent blank (Pyridine + BSTFA) alongside the sample to ensure that target retention times are not obscured by siloxane ghost peaks (e.g., m/z 73, 147, 207, 281, 355) originating from the reagent itself.

Protocol B: Acylation via Pentafluoropropionic Anhydride (PFPA)

Causality: Acylation with PFPA converts the alcohol into a pentafluoropropionate ester. This highly fluorinated derivative not only increases volatility but introduces a high electron affinity, making it exceptionally suited for trace-level detection using Electron Capture Negative Ionization (ECNI) MS 1.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the sample into a glass vial and evaporate to dryness under nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of PFPA.

  • Incubation: Incubate at 60°C for 20 minutes.

  • Evaporation (Critical Step): Evaporate the mixture to complete dryness under nitrogen. Reasoning: Unreacted PFPA and its highly acidic byproduct (perfluoropropionic acid) will severely degrade the GC column's stationary phase and corrode the MS ion source if injected directly.

  • Self-Validation & Analysis: Reconstitute the dried residue in 100 µL of anhydrous Hexane. Validation Step: Monitor the specific fluorinated fragment loss (e.g.,[M-147]+ in EI mode) to confirm 100% conversion of the parent silane.

LC-MS Workflow: Enhancing Ionization Efficiency

Unactivated aliphatic alcohols, such as the 4-hydroxybutyl moiety, lack basic sites for protonation, rendering them nearly invisible in standard ESI+ MS.

Protocol C: Dansylation for ESI+ MS

Causality: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary alcohol to form a sulfonate ester. This tags the molecule with a tertiary amine (which easily accepts a proton to form [M+H]+ in ESI+) and a highly conjugated naphthalene ring (providing orthogonal fluorescence detection capabilities) 2.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of sample into a microcentrifuge tube.

  • Reagent Addition: Add 50 µL of Dansyl Chloride solution (2 mg/mL in Acetone) and 50 µL of 0.1 M Sodium Carbonate buffer (pH 10.5). Reasoning: The alkaline environment deprotonates the primary alcohol, increasing its nucleophilicity to attack the sulfonyl chloride group.

  • Incubation: Incubate at 60°C for 45 minutes in the dark. Reasoning: Heat is strictly required because unactivated aliphatic alcohols have a much higher activation energy for this reaction compared to phenols or amines 2. Dansyl derivatives are also photosensitive.

  • Quenching: Add 10 µL of 10% Formic Acid to neutralize the pH and quench the reaction.

  • Extraction & Self-Validation: Extract the tagged analyte with 200 µL of Ethyl Acetate. Evaporate the organic layer and reconstitute in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Validation Step: Confirm successful tagging by observing a dominant [M+H]+ ion at m/z 504.2 (Parent MW 270.4 + Dansyl tag 233.3) and the characteristic MS/MS product ion at m/z 170 (dimethylaminonaphthalene moiety).

Structural Transformation Pathway

ChemicalPathway Parent Parent Molecule R-OH MW: 270.4 Da TMS TMS Ether R-O-Si(CH3)3 MW: 342.6 Da Parent->TMS BSTFA + TMCS (Silylation) PFP PFP Ester R-O-CO-CF2CF3 MW: 416.4 Da Parent->PFP PFPA + Heat (Acylation) Dansyl Dansyl Derivative R-O-SO2-Ar-NMe2 MW: 503.7 Da Parent->Dansyl Dansyl-Cl + Base (Dansylation)

Chemical transformation pathways of Diphenyl(4-hydroxybutyl)methylsilane into its respective derivatives.

Quantitative Data & Derivative Comparison

The table below summarizes the physicochemical shifts induced by each derivatization strategy, allowing analysts to select the appropriate method based on instrumental availability and sensitivity requirements.

Derivative TypeReagent UsedAdded Mass (Da)Final MW (Da)Target PlatformPrimary Analytical Benefit
None (Parent) N/A0270.4GC-FID / LC-UVBaseline reference; prone to peak tailing and poor ionization.
TMS Ether BSTFA + 1% TMCS+72.2342.6GC-EI-MSEliminates hydrogen bonding; yields excellent peak symmetry.
PFP Ester PFPA+146.0416.4GC-ECNI-MSDrastically lowers boiling point; enables ultra-trace halogen detection.
Dansyl Ester Dansyl Chloride+233.3503.7LC-ESI-MSIntroduces basic tertiary amine; boosts ESI+ sensitivity by >100x.

References

  • [1] Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. URL:

  • [3] Raynie, D. E. (2020). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. URL:

  • [4] Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry (PMC). URL:

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for Diphenyl(4-hydroxybutyl)methylsilane synthesis

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of Diphenyl(4-hydroxybutyl)methylsil...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of Diphenyl(4-hydroxybutyl)methylsilane. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and overcome common experimental hurdles.

Introduction

Diphenyl(4-hydroxybutyl)methylsilane is a valuable organosilane intermediate. Its synthesis can primarily be approached via two robust methods: the Grignard reaction and catalytic hydrosilylation. Each pathway presents unique advantages and challenges. This guide is structured to address specific issues you may encounter with either method, enabling you to diagnose problems and implement effective solutions.

Section 1: Synthesis via Grignard Reaction

The Grignard pathway involves the reaction of a protected 4-halobutanol with diphenylmethylchlorosilane. This method is reliable for forming the crucial Si-C bond.

Experimental Workflow: Grignard Approach

cluster_0 Step 1: Protection of 4-Bromo-1-butanol cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Reaction with Silane cluster_3 Step 4: Deprotection & Purification A 4-Bromo-1-butanol D Protected 4-Bromobutane A->D Reaction B Protecting Agent (e.g., TBDMS-Cl, DHP) B->D C Base (e.g., Imidazole) C->D E Protected 4-Bromobutane H Grignard Reagent E->H Reaction F Magnesium Turnings F->H G Anhydrous Ether (e.g., THF) G->H I Grignard Reagent K Protected Product I->K Reaction J Diphenylmethylchlorosilane J->K L Protected Product N Crude Diphenyl(4-hydroxybutyl)methylsilane L->N Reaction M Deprotecting Agent (e.g., TBAF, Acid) M->N O Purification (e.g., Chromatography) N->O P Pure Product O->P

Caption: Workflow for Diphenyl(4-hydroxybutyl)methylsilane synthesis via the Grignard reaction.

Troubleshooting Guide & FAQs: Grignard Synthesis

Q1: My Grignard reaction fails to initiate. What are the likely causes and solutions?

  • Cause A: Moisture Contamination. Grignard reagents are extremely sensitive to protic sources, including water.[1][2]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Passivated Magnesium Surface. A layer of magnesium oxide on the turnings can prevent the reaction from starting.[1]

    • Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings in the flask (with caution).

  • Cause C: Slow Initiation.

    • Solution: Gentle warming of the flask can help initiate the reaction. Adding a small portion of a previously successful Grignard reaction mixture can also act as an initiator.

Q2: I'm observing a low yield of the desired silane product. Why might this be happening?

  • Cause A: Incomplete Grignard Reagent Formation. If the initial Grignard formation is inefficient, the subsequent reaction will have a low yield.

    • Solution: Refer to the solutions for Q1. Also, ensure the addition rate of the alkyl halide is controlled to maintain a gentle reflux.

  • Cause B: Wurtz-type Homocoupling. This is a major side reaction, especially with primary alkyl halides, where the Grignard reagent is alkylated by the starting material.

    • Solution: Use dilute solutions and maintain a lower reaction temperature to disfavor this bimolecular reaction.

  • Cause C: Incomplete Reaction with Diphenylmethylchlorosilane.

    • Solution: Add the diphenylmethylchlorosilane dropwise to the Grignard reagent to control the exothermic reaction. Ensure sufficient reaction time with adequate stirring. The choice of solvent can also be critical; THF is often more effective than diethyl ether for reactions with chlorosilanes.[3]

Q3: My final product is contaminated with biphenyl. How can I prevent this and purify my product?

  • Cause: Biphenyl formation is a common side reaction in the preparation of phenyl-containing Grignard reagents if you are synthesizing your own diphenylmethylchlorosilane, or if there are impurities. In the context of this specific synthesis, it's more likely that you might see byproducts from the coupling of the butyl Grignard reagent.

    • Solution (Prevention): Maintain a lower reaction temperature and use dilute solutions of the Grignard reagent.

    • Solution (Purification): The desired product is significantly more polar than biphenyl or other nonpolar byproducts. Flash column chromatography on silica gel is an effective purification method.

Q4: What is a suitable protecting group for the hydroxyl function, and how do I remove it?

  • Answer: The hydroxyl group is acidic and will be deprotonated by the Grignard reagent, consuming it in an acid-base reaction.[4][5][6] Therefore, protection is essential.

    • Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl (TBDMS) ethers are robust and stable to Grignard reagents. They are installed using TBDMS-Cl and a base like imidazole.[4][7] Deprotection is cleanly achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).

    • Tetrahydropyranyl (THP) Ethers: THP ethers are also suitable. They are formed by reacting the alcohol with dihydropyran (DHP) under acidic conditions.[6][8] They are stable to basic conditions but are readily removed with aqueous acid during the workup.[7][8]

Protocol 1: Synthesis of Diphenyl(4-hydroxybutyl)methylsilane via Grignard Reaction
  • Protection: To a solution of 4-bromo-1-butanol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until complete (monitor by TLC). Quench with saturated aqueous NH₄Cl, extract with DCM, dry the organic layer over MgSO₄, and concentrate in vacuo. Purify the protected bromide by column chromatography.

  • Grignard Formation: Flame-dry a round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere. Add magnesium turnings (1.2 eq) and a crystal of iodine. Add a small portion of the protected 4-bromobutane (1.0 eq) dissolved in anhydrous THF to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours.

  • Reaction with Silane: Cool the Grignard reagent to 0 °C. Add a solution of diphenylmethylchlorosilane (1.0 eq) in anhydrous THF dropwise via the addition funnel. After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Workup and Deprotection: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over MgSO₄. Concentrate in vacuo. To the crude protected silane, add a solution of TBAF (1.1 eq) in THF and stir at room temperature until deprotection is complete (monitor by TLC). Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure Diphenyl(4-hydroxybutyl)methylsilane.

Section 2: Synthesis via Hydrosilylation

This approach involves the platinum-catalyzed addition of diphenylmethylsilane across the double bond of an unsaturated alcohol, such as but-3-en-1-ol. This method is atom-economical and can be highly efficient.

Reaction Mechanism: Chalk-Harrod Mechanism

A Pt(0) Catalyst C Oxidative Addition A->C B Diphenylmethylsilane B->C D Pt(II)-Hydrido-Silyl Complex C->D F Olefin Coordination D->F E But-3-en-1-ol E->F G Coordinated Complex F->G H Migratory Insertion G->H I Pt(II)-Alkyl-Silyl Complex H->I J Reductive Elimination I->J J->A Catalyst Regeneration K Diphenyl(4-hydroxybutyl)methylsilane J->K

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.[9][10]

Troubleshooting Guide & FAQs: Hydrosilylation Synthesis

Q1: My hydrosilylation reaction is sluggish or shows no conversion. What should I check?

  • Cause A: Catalyst Inactivity. The platinum catalyst (e.g., Karstedt's catalyst) may be old or deactivated.

    • Solution: Use a fresh bottle of catalyst or test the catalyst on a reliable standard reaction (e.g., hydrosilylation of 1-octene).

  • Cause B: Catalyst Poisoning. Certain functional groups or impurities (e.g., sulfur compounds, amines) can poison the platinum catalyst.

    • Solution: Ensure the purity of your starting materials and solvents. If poisoning is suspected, purification of the reagents is necessary.

  • Cause C: Insufficient Temperature. While many hydrosilylation reactions are facile at room temperature, some may require gentle heating.

    • Solution: Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress.[11]

Q2: I am getting a mixture of regioisomers (α- and β-addition). How can I improve selectivity?

  • Answer: The regioselectivity of hydrosilylation is influenced by the catalyst, solvent, and substrate. For terminal alkenes, anti-Markovnikov (β-addition) is typically favored with platinum catalysts, leading to the desired terminal silyl group.[12]

    • Solution:

      • Catalyst Choice: While Karstedt's catalyst generally gives good β-selectivity, other catalysts (e.g., rhodium-based) might offer different selectivity profiles.

      • Ligands: The use of specific phosphine ligands can influence the regioselectivity.

      • Solvent: The polarity of the solvent can sometimes affect the product distribution.

Q3: My reaction is producing significant byproducts. What are they and how can I avoid them?

  • Answer: Several side reactions can compete with the desired hydrosilylation.[13]

    • Alkene Isomerization: The platinum catalyst can cause the double bond in but-3-en-1-ol to migrate, leading to the formation of silylated isomers.

      • Solution: Use milder reaction conditions (lower temperature, shorter reaction time).

    • Dehydrogenative Silylation: This results in the formation of a vinylsilane and H₂ gas.

      • Solution: This is often favored at higher temperatures. Running the reaction at or below room temperature can minimize this side reaction.

    • Alkene Hydrogenation: The silane can act as a hydrogen source, leading to the reduction of the alkene.

      • Solution: This is less common but can occur. Optimizing catalyst loading and temperature can help.

Q4: How do I choose the optimal catalyst loading and temperature?

  • Answer: The optimal conditions depend on the specific substrate and silane. A good starting point is crucial for further optimization.

    • Catalyst Loading: For Karstedt's catalyst, a platinum loading of 10-100 ppm is a typical starting range.[11]

    • Temperature: Start the reaction at room temperature. If the reaction is slow, gently warm it to 40-60 °C. High temperatures can lead to side reactions and catalyst decomposition.

Data Presentation: Starting Conditions for Hydrosilylation Optimization
ParameterStarting ConditionRange for OptimizationRationale
Catalyst Karstedt's CatalystN/AHighly active and selective for anti-Markovnikov addition.[14][15]
Catalyst Loading 50 ppm Pt10 - 200 ppmLower loading minimizes cost and side reactions; higher loading may be needed for less reactive substrates.
Temperature Room TemperatureRT - 80 °CBalances reaction rate with the potential for side reactions at higher temperatures.[11]
Solvent Toluene or No SolventToluene, Xylene, THFToluene is a common, non-coordinating solvent. The reaction can often be run neat.
Reactant Ratio 1:1 (Alkene:Silane)1:1 to 1:1.2A slight excess of the silane can sometimes drive the reaction to completion.
Protocol 2: Synthesis of Diphenyl(4-hydroxybutyl)methylsilane via Hydrosilylation
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add but-3-en-1-ol (1.0 eq) and anhydrous toluene (if used).

  • Catalyst Addition: Add Karstedt's catalyst (targeting 50 ppm Pt) to the stirred solution.

  • Silane Addition: Add diphenylmethylsilane (1.0 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or ¹H NMR (disappearance of the Si-H peak). If the reaction is slow, gently warm to 40-60 °C.

  • Workup: Once the reaction is complete, the product can often be purified directly without an aqueous workup.

  • Purification: Remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Due to the polar nature of the hydroxyl group, aqueous normal-phase chromatography (HILIC) could also be an effective purification strategy if standard silica gel chromatography is challenging.[16]

Section 3: Purification and Characterization

Q1: What are the best methods for purifying Diphenyl(4-hydroxybutyl)methylsilane?

  • Answer: The polarity of the hydroxyl group makes this compound well-suited for silica gel chromatography.

    • Flash Column Chromatography: Use a gradient of ethyl acetate in hexanes. The more polar product will elute after non-polar impurities.

    • Aqueous Normal-Phase (HILIC): For very polar compounds or difficult separations, HILIC can be an excellent alternative to reversed-phase chromatography.[16]

    • Distillation: If the product is thermally stable, vacuum distillation can be an option for purification, especially on a larger scale.

Q2: What are the key spectroscopic features to confirm the product structure?

  • ¹H NMR: Look for the characteristic signals of the diphenylmethylsilyl group (multiplets in the aromatic region, singlet for the methyl group), and the butyl chain (triplet for the CH₂-OH, and other methylene signals). The disappearance of the Si-H proton (around 4-5 ppm) in the hydrosilylation route or the vinyl protons in the starting alkene is a key indicator of reaction completion.

  • ¹³C NMR: Confirm the presence of the correct number of aromatic and aliphatic carbons.

  • IR Spectroscopy: Look for a broad O-H stretch (around 3300 cm⁻¹) and the disappearance of the Si-H stretch (around 2100-2200 cm⁻¹) if using the hydrosilylation route.

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak and characteristic fragmentation patterns for organosilanes.

References

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Tutor. Alcohol Protecting Groups. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • New Journal of Chemistry. Optimization and intensification of hydrosilylation reactions using a microreactor system. [Link]

  • ResearchGate. Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. [Link]

  • PMC. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. [Link]

  • Johnson Matthey. Karstedt catalysts. [Link]

  • Google P
  • Grignard Reaction. (n.d.). [Link]

  • Encyclopedia.pub. (2023). The Functionalization of Alkenes. [Link]

  • ResearchGate. Intramolecular hydrosilylation of (3‐methylbut‐3‐en‐1‐yl)diphenylsilane.... [Link]

  • The Grignard Reaction. (n.d.). [Link]

  • MDPI. (2025). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. [Link]

  • Royal Society of Chemistry. Highly efficient regioselective hydrosilylation of allenes using a [(3IP)Pd(allyl)]OTf catalyst. [Link]

  • Scientific.net. (2020). Wet Chemical Cleaning of Organosilane Monolayers. [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

  • Chemistry LibreTexts. (2023). Hydrosilylation. [Link]

  • Comprehensive Handbook on Hydrosilylation. (n.d.). [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • DOKUMEN.PUB. (2023). Perspectives of Hydrosilylation Reactions 9783031459597. [Link]

  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.). [Link]

  • ACS Publications. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Structurally Diverse Allylsilanes via Copper-Catalyzed Regiodivergent Hydrosilylation of 1,3-Dienes. [Link]

  • ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]

  • SciSpace. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. [Link]

  • PMC. (2024). Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]

  • ResearchGate. Silicon-containing aromatic poly(esters) derived from bis(4-carboxyphenyl) methyl-r-silane and bis(4-(hydroxymethyl) phenyl)methyl-r-silane. synthesis, characterization and thermal studies. [Link]

  • Semantic Scholar. Figure 2 from Synthesis of 1 , 3-Bis ( 4-Hydroxybutyl ) tetra-methyldisiloxane and α , ω-Bis ( 4-Hydroxybutyl )-polydimethylsiloxane. [Link]

  • ResearchGate. Synthesis and characterization of dimethoxy diphenyl silane. [Link]

  • Google Patents. Method for preparing diphenyl silanediol.
  • Organic Syntheses Procedure. 2,3-diphenyl-1,3-butadiene. [Link]

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Optimization

Technical Support Center: Troubleshooting Diphenyl(4-hydroxybutyl)methylsilane Reactions

Welcome to the Technical Support Center for Organosilicon Chemistry. This guide is designed for researchers and drug development professionals troubleshooting the synthesis and downstream application of Diphenyl(4-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organosilicon Chemistry. This guide is designed for researchers and drug development professionals troubleshooting the synthesis and downstream application of Diphenyl(4-hydroxybutyl)methylsilane (CAS: 18044-15-0).

Because organosilanes are highly sensitive to steric bulk and moisture, achieving high yields requires a deep understanding of the underlying reaction kinetics. Below, we break down the most common failure points in its two primary synthetic routes: Hydrosilylation and Nucleophilic Substitution (Grignard) .

Workflow Start1 Diphenylmethylsilane + 3-Buten-1-ol Protect OH Protection (Crucial Step) Start1->Protect Prevent side reactions Hydro Pt-Catalyzed Hydrosilylation Protect->Hydro Add Pt(0) Target Diphenyl(4-hydroxybutyl)methylsilane (Target Molecule) Hydro->Target Deprotect Start2 Diphenylmethylchlorosilane + Grignard Reagent Dry Rigorous Drying (Prevent Siloxane) Start2->Dry Prevent hydrolysis Subst Nucleophilic Substitution Dry->Subst THF, 0°C Subst->Target Deprotect

Fig 1: Synthetic workflows for Diphenyl(4-hydroxybutyl)methylsilane.

Section 1: The Hydrosilylation Route (FAQs)

Q1: I am trying to synthesize the target molecule via Pt-catalyzed hydrosilylation of 3-buten-1-ol with diphenylmethylsilane. My yield is <20% and I observe vigorous gas evolution. What is happening? A1: You are observing dehydrocondensation . Platinum catalysts (like Karstedt's or Speier's) do not solely catalyze the desired hydrosilylation; they also actively promote the reaction between the Si–H bond and the unprotected –OH group of the alcohol. This competing pathway consumes your silane,[1]. Causality & Fix: The nucleophilic oxygen attacks the electrophilic metal-activated silicon center faster than migratory insertion of the alkene occurs. You must protect the hydroxyl group (e.g., as a benzyl or THP ether) prior to the hydrosilylation step.

Mechanism Reactants Ph2MeSi-H + HO-R-CH=CH2 (Silane + Unprotected Alcohol) Cat Pt Catalyst Activation Reactants->Cat PathA Pathway A: Hydrosilylation (Desired) Cat->PathA Alkene Insertion PathB Pathway B: Dehydrocondensation (Undesired) Cat->PathB -OH Attack ProdA Target Organosilane PathA->ProdA Minor product ProdB Silyl Ether + H2 (Gas) PathB->ProdB Major product

Fig 2: Competing pathways: Hydrosilylation vs. Dehydrocondensation.

Q2: Even with a protected alcohol, the reaction with diphenylmethylsilane is sluggish compared to dimethylphenylsilane. Why? A2: Steric hindrance. The two phenyl rings on diphenylmethylsilane create significant steric bulk. During the catalytic cycle, the formation of the intermediate slows down the oxidative addition and migratory insertion steps[2]. Causality & Fix: Kinetically sluggish reactions give time for side reactions (like alkene isomerization) to occur. Overcome this activation energy barrier by increasing the reaction temperature to 80–100 °C and using a highly active, homogeneous Pt(0) complex.

Q3: Can I run this reaction neat (solvent-free) to force the kinetics? A3: It is not recommended. Conducting hydrosilylation under solventless conditions to avoid solvent removal issues can lead to , ultimately causing extensive crosslinking and yield loss[3]. Always use a dry, non-coordinating solvent like toluene.

Quantitative Data: Impact of Conditions on Hydrosilylation Yield
SilaneSubstrateCatalystTemp (°C)Major ProductYield (%)
Ph₂MeSiH3-buten-1-ol (Unprotected)Pt₂(dvs)₃25Silyl Ether (Side Product)< 15%
Ph₂MeSiH4-(benzyloxy)-1-butenePt₂(dvs)₃25Protected Target45%
Ph₂MeSiH4-(benzyloxy)-1-butenePt₂(dvs)₃80Protected Target> 85%

Section 2: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the synthesis of Diphenyl(4-hydroxybutyl)methylsilane is designed as a self-validating system . Each step includes a built-in analytical check to confirm success before proceeding.

Step 1: Hydroxyl Protection
  • Procedure: React 3-buten-1-ol with benzyl bromide (BnBr) and NaH in anhydrous THF at 0 °C to room temperature to form 4-(benzyloxy)-1-butene.

  • Self-Validation Check: Analyze via IR spectroscopy. The broad –OH stretch at ~3300 cm⁻¹ must completely disappear. If it remains, dehydrocondensation will ruin Step 2.

Step 2: Catalytic Hydrosilylation
  • Setup: Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of 4-(benzyloxy)-1-butene, 1.1 equivalents of diphenylmethylsilane, and anhydrous toluene.

  • Validation Check 1 (Moisture): Perform a Karl Fischer titration on the solvent mixture. Water content must be <10 ppm to prevent silane hydrolysis.

  • Catalysis: Add 0.1 mol% Karstedt's catalyst (Pt₂(dvs)₃). Heat the mixture to 80 °C for 12 hours.

  • Validation Check 2 (Reaction Progress): Monitor the reaction via FT-IR. The sharp Si–H stretch at ~2100 cm⁻¹ will steadily disappear. The reaction is complete when this peak is entirely absent. Furthermore, the absence of H₂ bubbling confirms that dehydrocondensation has been successfully suppressed.

Step 3: Deprotection
  • Procedure: Dissolve the crude protected silane in ethyl acetate. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) at room temperature for 6 hours to cleave the benzyl ether.

  • Self-Validation Check: Filter through Celite and analyze via ¹H NMR. The disappearance of the aromatic benzyl protons (multiplet at ~7.3 ppm) and the reappearance of the hydroxyl proton confirm the successful isolation of Diphenyl(4-hydroxybutyl)methylsilane.

References

  • [1] Dehydrocondensation and hydrosilylation reactions of methylhydridesiloxane with allyl alcohol. Taylor & Francis.[Link]

  • [2] SiO2-Supported Rh Catalyst for Efficient Hydrosilylation of Olefins Improved by Simultaneously Immobilized Tertiary Amines. ACS Publications.[Link]

  • [3] Process and composition for promoting hydrosilylation reactions using sterically hindered nitrogen-containing and phosphorous-containing compounds. European Patent Office / Google Patents.

Sources

Troubleshooting

stability of Diphenyl(4-hydroxybutyl)methylsilane under various reaction conditions

Welcome to the technical support and troubleshooting center for Diphenyl(4-hydroxybutyl)methylsilane (CAS: 18044-15-0)[1]. This guide is designed for researchers and drug development professionals who require precise con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for Diphenyl(4-hydroxybutyl)methylsilane (CAS: 18044-15-0)[1]. This guide is designed for researchers and drug development professionals who require precise control over the reactivity and stability of this specific organosilane.

Unlike standard silyl ethers used for transient hydroxyl protection, this compound features a robust carbasilane linkage (Si–C) alongside a reactive primary alcohol, presenting unique chemoselectivity challenges during complex multi-step syntheses.

Core Chemical Properties & Stability Matrix

To successfully incorporate this compound into your synthetic pipeline, it is critical to understand its stability profile across various reaction environments. The quantitative data and mechanistic vulnerabilities are summarized below for easy comparison.

Reaction ConditionStability LevelQuantitative ThresholdMechanistic VulnerabilityRecommended Workaround
Mild Acid HighpH 3.0 – 6.0NoneN/A
Strong Brønsted/Lewis Acids LowpH < 1.0 (e.g., neat TFA)Electrophilic aromatic substitution leading to Si–Ph bond cleavage (Protodesilylation).Use buffered conditions or mild acids (e.g., 1M HCl in dioxane).
Strong Nucleophilic Bases Moderate> 70 °C, 1–5 mol% KOTMSFormation of a pentacoordinated silicon intermediate leading to Si–C cleavage.Avoid prolonged heating with strong alkoxides in polar aprotic solvents.
Fluoride Sources High1.1–5.0 eq TBAF, 25 °CNone. Carbasilanes (Si–C) lack a viable leaving group compared to silyl ethers (Si–O).Safe to use for orthogonal deprotection of TBDMS/TIPS groups.
Harsh Oxidants LowpH < 1.0 (Jones Reagent)Acidic aqueous conditions cause concurrent protodesilylation during alcohol oxidation.Use anhydrous, mild oxidants like Swern or Dess-Martin Periodinane.

Troubleshooting Guides & FAQs

Q1: I attempted to remove a BOC protecting group using neat TFA, but mass spectrometry indicates the loss of a phenyl group from the silane. What happened? Answer: You are observing acid-catalyzed protodesilylation . While the alkyl-silicon bond is highly stable, arylsilanes are exceptionally susceptible to electrophilic aromatic substitution by strong Brønsted acids, as detailed in[2]. The proton attacks the electron-rich phenyl ring, forming a Wheland intermediate. Because the silyl group stabilizes the adjacent positive charge (the β-silicon effect) and acts as an excellent leaving group, the Si–Ph bond cleaves to restore aromaticity[2]. This releases benzene and a silyl cation, which rapidly traps water to form a degraded silanol. Solution: Avoid neat strong acids. Use milder deprotection strategies, such as 1–3 M HCl in dioxane, or employ a scavenger like triisopropylsilane (TIPS-H) to competitively intercept electrophiles.

Q2: I need to oxidize the 4-hydroxybutyl chain to a carboxylic acid. Will standard oxidants like Jones reagent cleave the silane? Answer: Yes. Jones reagent (chromic acid/sulfuric acid) relies on highly acidic aqueous conditions, which will trigger the protodesilylation of the phenyl groups concurrently with the oxidation of the primary alcohol[2]. Solution: For chemoselective oxidation, utilize a two-step, acid-free protocol. First, oxidize the alcohol to an aldehyde using Swern oxidation (see Protocol A). Second, convert the aldehyde to a carboxylic acid using Pinnick oxidation (NaClO₂, NaH₂PO₄). This maintains a near-neutral to mildly acidic pH, preserving the Si–Ph bonds.

Q3: Can I use TBAF to deprotect a TBDMS ether on the same molecule without affecting the diphenyl(4-hydroxybutyl)methylsilane group? Answer: Yes, this is a fully orthogonal strategy. Diphenyl(4-hydroxybutyl)methylsilane is a carbasilane (Si–CH₂– linkage), not a silyl ether (Si–O–C)[1]. While the high thermodynamic affinity of silicon for fluorine drives the rapid cleavage of Si–O bonds, it is insufficient to cleave unactivated Si–C bonds because the resulting carbanion would be an extremely poor leaving group[3].

Q4: I subjected the compound to strong basic conditions to saponify an ester and observed silane degradation. Aren't silanes stable to base? Answer: While organosilanes resist mild aqueous bases, strong nucleophilic bases in polar aprotic solvents can be destructive. For example, at temperatures as low as 70 °C has been shown to catalyze the cleavage of C–Si bonds with high efficiency[4]. The mechanism involves the formation of a pentacoordinated silicon intermediate, followed by protonation from trace water and regeneration of the catalyst[4]. Solution: Limit exposure to strong alkoxides or silanolates. If saponification is required, use mild conditions (e.g., LiOH in THF/H₂O at 0 °C) and monitor closely.

Mechanistic Workflows & Decision Matrices

Protodesilylation A Diphenyl(4-hydroxybutyl) methylsilane B Protonation of Phenyl Ring (H+) A->B Strong Acid (e.g., TFA) C Wheland Intermediate (Arenium Ion) B->C Electrophilic Attack D Si-Ph Cleavage (Loss of Benzene) C->D Rearomatization E Silanol Formation (Degradation) D->E H2O Nucleophilic Attack

Caption: Mechanism of acid-catalyzed protodesilylation of arylsilanes.

Workflow Start Diphenyl(4-hydroxybutyl)methylsilane Reaction Planning Cond1 Need to oxidize -OH? Start->Cond1 Cond2 Need to deprotect orthogonal silyl ether? Start->Cond2 Cond3 Need to perform acidic cleavage elsewhere? Start->Cond3 Act1 Use Swern or DMP (Avoid Jones Reagent) Cond1->Act1 Yes Act2 Use TBAF (Carbasilane is stable) Cond2->Act2 Yes Act3 Use mild acid (HCl/dioxane) (Avoid neat TFA/TfOH) Cond3->Act3 Yes

Caption: Decision matrix for reaction planning with Diphenyl(4-hydroxybutyl)methylsilane.

Validated Experimental Protocols

Protocol A: Chemoselective Swern Oxidation to 4-(Diphenylmethylsilyl)butanal

Purpose: Oxidize the primary alcohol without cleaving the sensitive Si–Ph bonds. Causality: Swern oxidation operates under strictly anhydrous, mildly basic conditions (using triethylamine), completely bypassing the risk of acid-catalyzed protodesilylation associated with chromium-based oxidants.

  • Preparation: Flame-dry a round-bottom flask. Add oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under inert gas (Ar/N₂).

  • Activation: Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes to form the reactive alkoxysulfonium intermediate.

    • Self-Validation Check: Visible effervescence of CO and CO₂ gas indicates successful activation of the reagent.

  • Substrate Addition: Dissolve Diphenyl(4-hydroxybutyl)methylsilane (1.0 eq) in anhydrous CH₂Cl₂ and add dropwise to the activated mixture. Stir for 30 minutes at -78 °C.

  • Deprotonation: Add triethylamine (5.0 eq) dropwise. Allow the reaction to slowly warm to room temperature over 1 hour.

    • Self-Validation Check: The solution will turn cloudy white, indicating the precipitation of triethylamine hydrochloride byproduct, confirming the oxidation step is proceeding.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal Deprotection of Silyl Ethers in the Presence of the Carbasilane

Purpose: Remove a TBDMS/TIPS protecting group from another part of a complex molecule without affecting the diphenylmethylsilyl moiety. Causality: The high bond dissociation energy of Si–F drives the cleavage of Si–O bonds. However, the Si–C bond in Diphenyl(4-hydroxybutyl)methylsilane lacks a polarized leaving group, making the carbasilane entirely orthogonal and stable to TBAF[3].

  • Preparation: Dissolve the substrate in anhydrous THF at 0 °C.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq per silyl ether to be deprotected) dropwise.

  • Monitoring: Stir for 1–2 hours, allowing the reaction to warm to room temperature. Monitor by TLC.

    • Self-Validation Check: The carbasilane moiety will remain intact; if multiple spots appear indicating over-deprotection, verify that no trace strong bases or excessive heating were applied.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and purify via silica gel chromatography.

References

  • Wikipedia Contributors. "Organosilicon chemistry." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Yao, W., Li, R., Jiang, H., & Han, D. (2018). "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes." Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Technical Support Center: Analytical Monitoring of Diphenyl(4-hydroxybutyl)methylsilane Reactions

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals working with Diphenyl(4-hydroxybutyl)methylsilane ( ).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals working with Diphenyl(4-hydroxybutyl)methylsilane (


). The primary reactive site of this molecule is the terminal hydroxyl group on the butyl chain, making it a valuable precursor for esterification, etherification, and silylation reactions. However, the presence of the bulky diphenylmethylsilyl group introduces unique analytical challenges, including steric hindrance effects, unexpected mass spectrometry artifacts, and complex NMR spectra.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and authoritative methodologies to ensure scientific integrity in your reaction monitoring workflows.

Analytical Workflow Architecture

G cluster_0 Real-Time Kinetic Monitoring cluster_1 Endpoint & Purity Verification Start Reaction: Diphenyl(4-hydroxybutyl)methylsilane NMR In-situ 1H / 29Si NMR Track -CH2OH shift Start->NMR Structural data FTIR In-line FT-IR Monitor O-H stretch Start->FTIR Functional groups GCMS GC-MS (Orbitrap / Quadrupole) Mass confirmation NMR->GCMS Aliquot sampling Trouble Troubleshooting: Artifacts & Overlap NMR->Trouble Low sensitivity HPLC HPLC-UV/Vis Quantification FTIR->HPLC Aliquot sampling GCMS->Trouble Artifacts detected Optimization Method Optimization (Hyperpolarization, etc.) Trouble->Optimization Resolve issues Optimization->Start Refine workflow

Analytical workflow for monitoring Diphenyl(4-hydroxybutyl)methylsilane reactions.

Frequently Asked Questions & Troubleshooting Guides

GC-MS Artifacts & Ionization Issues

Q: During Orbitrap GC-MS analysis of my reaction mixture, I observe an unexpected +18 Da mass shift and a -60 Da fragment relative to my target product. Is my compound degrading in the reactor? A: Not necessarily. This is a known artifact specific to high-resolution mass spectrometry of organosilicon compounds. Gas-phase reactions can occur within the C-trap of Orbitrap GC-MS systems due to trace water[1]. The precursor ion can gain a water molecule (leading to the +18 Da shift) or undergo attack by a radical hydroxyl group, causing the loss of a phenyl group (resulting in the -60 Da mass decrease)[1]. Causality & Solution: The bulky, electron-rich diphenylmethylsilyl group stabilizes intermediate cations in the gas phase, making them highly susceptible to adduction with residual moisture in the MS instrument. To self-validate whether this is an artifact or a true reaction byproduct, run a parallel analysis using a standard single quadrupole GC-MS (which operates under different vacuum and trapping conditions) or perform LC-MS using non-aqueous mobile phases.

NMR Monitoring & Sensitivity

Q: I am using In-situ


 NMR to monitor the esterification of the 4-hydroxybutyl chain, but the aromatic protons of the diphenyl groups are masking the signals of my coupling reagents. How can I accurately track the kinetics? 
A:  Instead of relying on the aromatic region or the coupling reagents, track the reaction progress using the aliphatic protons adjacent to the reaction center. In Diphenyl(4-hydroxybutyl)methylsilane, the methylene protons attached directly to the hydroxyl group (

) typically appear as a triplet around 3.6 ppm. Upon esterification, the electron-withdrawing nature of the newly formed ester bond will cause this triplet to shift significantly downfield (typically to 4.0 - 4.2 ppm). Integrating the ratio of the 3.6 ppm peak to the 4.1 ppm peak provides a highly accurate, self-validating measure of conversion.

Q: We suspect the Si-Ph bonds are cleaving under our harsh acidic conditions, leading to siloxane byproducts. Standard


 NMR takes too long for kinetic monitoring. How can we accelerate this? 
A: 

NMR suffers from low natural abundance (4.7%) and a negative gyromagnetic ratio, leading to long relaxation times (

) and low sensitivity. To achieve real-time monitoring, you must utilize signal enhancement techniques. While polarization transfer sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are standard, cutting-edge approaches utilize parahydrogen (

) to hyperpolarize the

nuclei. This technique, utilizing an iridium catalyst, can yield

NMR signal enhancements approaching 3000-fold, allowing for the rapid, quantitative monitoring of silane substitution and oligomerization reactions[2].
HPLC vs. NMR Selection

Q: Should I use HPLC or In-situ NMR to monitor the reaction kinetics of this bulky silane? A: The decision depends on your analytical goals. In-situ NMR is the superior choice when real-time, continuous monitoring is necessary and the identification of unknown transient intermediates is a key objective[3]. It provides continuous data on the concentration of reactants and products without invasive sampling[3]. Conversely, HPLC is advantageous when high sensitivity for detecting low-concentration species is crucial, or when dealing with highly complex mixtures where NMR signals heavily overlap[3].

Quantitative Data: Comparison of Analytical Modalities

The following table summarizes the performance metrics of various analytical methods for monitoring Diphenyl(4-hydroxybutyl)methylsilane reactions, allowing for rapid method selection based on experimental constraints.

Analytical MethodTarget Analyte / FeatureSensitivity / Limit of DetectionTurnaround TimeStructural Information YieldPrimary Limitation
In-situ

NMR

shift (3.6

4.1 ppm)
~1-5 mMReal-time (seconds)Very High (Stereo/Regio)Overlapping aromatic signals
Hyperpolarized

NMR
Silicon center integrity~10-50

M
Minutes (with

setup)
High (Si coordination)Requires specialized Ir-catalyst[2]
Orbitrap GC-MS Mass of volatile derivatives< 1 ppm15-30 minutesHigh (Exact Mass)Gas-phase water adduction artifacts[1]
HPLC-UV/Vis Chromophore-tagged products< 0.1 ppm10-20 minutesLow (Retention time only)Requires UV-active derivatives[3]
In-line FT-IR O-H stretch (~3300

)
~10 mMReal-time (continuous)Moderate (Functional groups)Baseline drift, moisture interference

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, follow these self-validating protocols for reaction monitoring.

Protocol A: In-situ NMR Method for Reaction Monitoring

This method allows for the non-invasive, continuous tracking of the hydroxyl group conversion[3].

Step 1: Sample Preparation

  • In an oven-dried, inert-gas flushed NMR tube, dissolve 0.1 mmol of Diphenyl(4-hydroxybutyl)methylsilane in 0.6 mL of a deuterated solvent compatible with your reaction (e.g.,

    
     or 
    
    
    
    ).
  • Add a known concentration of an inert internal standard (e.g., mesitylene, 0.05 mmol) to allow for absolute quantification[3].

Step 2: Baseline Acquisition

  • Insert the tube into a 400 MHz (or higher) NMR spectrometer pre-heated to the desired reaction temperature.

  • Acquire an initial

    
     NMR spectrum. Verify the integration of the internal standard against the 
    
    
    
    triplet (~3.6 ppm) and the
    
    
    singlet (~0.3 ppm).

Step 3: Reaction Initiation & Data Acquisition

  • Eject the sample, quickly inject the coupling reagent/catalyst at time

    
    , invert twice to mix, and re-insert into the spectrometer[3].
    
  • Set up a pseudo-2D kinetic acquisition array (e.g., taking a 16-scan spectrum every 60 seconds for 2 hours).

  • Data Processing: Plot the decay of the 3.6 ppm signal and the growth of the product signal (e.g., 4.1 ppm for esters) relative to the mesitylene internal standard.

Protocol B: HPLC Method for Reaction Monitoring

Use this method when reactant concentrations are too low for NMR or when physical sampling is required[3].

Step 1: Reaction Setup & Sampling

  • Conduct the reaction in a thermostated reactor.

  • At predetermined intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a 0.1

    
    L aliquot using a precision syringe[3].
    

Step 2: Quenching (Critical Step)

  • Immediately dispense the aliquot into an HPLC vial containing 0.9 mL of cold mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to instantly halt the reaction[3]. Causality: Failure to rapidly quench will result in artificially high conversion rates due to continued reaction in the sample vial.

Step 3: HPLC Analysis

  • Inject 10

    
    L onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 
    
    
    
    m)[3].
  • Elute using a gradient method. Monitor at 254 nm (to track the diphenylsilyl chromophore).

  • Determine concentrations by integrating the area of the product peak against a previously established calibration curve.

References

  • Rayner, P. J., et al. "The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance." Angewandte Chemie International Edition, National Institutes of Health (PMC), Jan 2020. Available at: [Link]

  • Wiley Analytical Science. "Gas-phase reactions in Orbitrap GC-MS complicate silane analysis." Wiley, May 2024. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Diphenyl(4-hydroxybutyl)methylsilane for Pilot Plant Production

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Diphenyl(4-hydroxybutyl)methylsilane, providing in-depth technical support and troubleshooting for scalin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Diphenyl(4-hydroxybutyl)methylsilane, providing in-depth technical support and troubleshooting for scaling up production to a pilot plant level. The information herein is grounded in established chemical principles and practical, field-proven insights to ensure both safety and success in your scale-up endeavors.

I. Introduction to the Synthesis and Scale-Up Challenges

Diphenyl(4-hydroxybutyl)methylsilane is a valuable organosilane intermediate. Its synthesis typically involves a Grignard reaction, a powerful tool for carbon-carbon bond formation, but one that presents significant challenges when transitioning from the laboratory bench to a pilot plant.[1] These challenges primarily revolve around the exothermic nature of the reaction, the moisture sensitivity of the reagents, and the potential for side-product formation.[1][2]

This document will address common issues encountered during the synthesis and provide a structured approach to troubleshooting and process optimization for a safe and efficient pilot plant-scale production.

Reaction Workflow

The primary synthetic route involves the reaction of a Grignarnd reagent with a suitable silane precursor. A generalized workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Silane cluster_2 Step 3: Deprotection & Workup Mg_Turnings Magnesium Turnings Grignard_Reagent 4-(alkoxy)butylmagnesium bromide Mg_Turnings->Grignard_Reagent 4_Bromo_1_butanol_derivative Protected 4-Bromo-1-butanol 4_Bromo_1_butanol_derivative->Grignard_Reagent Solvent_1 Anhydrous Ether (e.g., THF) Solvent_1->Grignard_Reagent Diphenylmethylchlorosilane Diphenylmethylchlorosilane Intermediate_Product Diphenyl(4-alkoxybutyl)methylsilane Grignard_Reagent->Intermediate_Product Diphenylmethylchlorosilane->Intermediate_Product Final_Product Diphenyl(4-hydroxybutyl)methylsilane Intermediate_Product->Final_Product Acidic_Workup Aqueous Acidic Workup Acidic_Workup->Final_Product

Caption: Generalized workflow for the synthesis of Diphenyl(4-hydroxybutyl)methylsilane.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Grignard Reaction Fails to Initiate

Question: My Grignard reaction is not starting, even after an extended induction period. What are the common causes and how can I initiate the reaction safely?

Answer:

Failure to initiate is a common and potentially hazardous issue in Grignard synthesis.[1][3] An accumulation of unreacted alkyl halide can lead to a dangerous runaway reaction once initiation does occur.[2][4]

Potential Causes & Solutions:

Cause Explanation & Solution
Moisture Contamination Grignard reagents are extremely sensitive to moisture.[3][5] Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[3][6] Use anhydrous solvents; freshly distilled or commercially available anhydrous grades are recommended. In-situ monitoring with techniques like FTIR can be used to quantify water content in the solvent.[4]
Passivated Magnesium Surface Magnesium turnings can have a layer of magnesium oxide on the surface, preventing reaction.[3][7] Solution: Activate the magnesium surface by adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask under an inert atmosphere.[3][6][7]
Impure Reagents Contaminants in the alkyl halide or solvent can quench the Grignard reagent as it forms. Solution: Use high-purity reagents. If necessary, purify the alkyl halide by distillation.
Low Temperature While the reaction is exothermic, a certain activation energy is required. Solution: Gentle warming of the flask may be necessary.[3] However, be prepared for a rapid increase in temperature upon initiation.

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"Start" -> "Check_Moisture"; "Check_Moisture" -> "Activate_Mg" [label="If Dry"]; "Check_Moisture" -> "Failure" [label="If Wet"]; "Activate_Mg" -> "Check_Reagents"; "Check_Reagents" -> "Apply_Heat"; "Apply_Heat" -> "Success" [label="If Initiated"]; "Apply_Heat" -> "Failure" [label="If No Initiation"]; }

Caption: Troubleshooting logic for Grignard reaction initiation failure.

Issue 2: Low Yield of Diphenyl(4-hydroxybutyl)methylsilane

Question: The yield of my final product is consistently low. What are the likely side reactions or procedural losses, and how can they be minimized?

Answer:

Low yields can stem from a variety of factors, including side reactions during both the Grignard formation and the subsequent coupling reaction, as well as losses during workup and purification.

Potential Causes & Solutions:

Cause Explanation & Solution
Wurtz Coupling The formation of biphenyl-type side products from the coupling of two alkyl halide molecules is a common issue.[7] Solution: Maintain a low reaction temperature and use dilute solutions of the Grignard reagent.[3] Adding the alkyl halide slowly to the magnesium suspension helps to minimize its concentration.
Incomplete Reaction with Silane The reaction between the Grignard reagent and diphenylmethylchlorosilane may be incomplete. Solution: Ensure slow, controlled addition of the silane to the Grignard reagent to manage the exotherm.[3] Allow for sufficient reaction time with efficient stirring.
Product Loss During Workup The desired product may be lost during the quenching and extraction steps. Solution: Carefully perform the quenching of excess Grignard reagent with a saturated aqueous solution of ammonium chloride at a low temperature. Ensure efficient extraction with a suitable organic solvent.
Inefficient Purification The product may be difficult to separate from impurities. Solution: Utilize fractional distillation under reduced pressure or column chromatography for purification.[8] Optimizing the stationary and mobile phases for chromatography is crucial.
Issue 3: Reaction Becomes Uncontrollable at Pilot Scale

Question: During scale-up, the reaction becomes too vigorous and difficult to control. What are the key safety considerations and control measures for a pilot plant setting?

Answer:

The exothermic nature of the Grignard reaction is a major safety concern during scale-up.[1][9][4] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing solvent to boil out of the reactor and creating a fire hazard.[9][10]

Key Safety & Control Measures:

  • Slow and Controlled Addition: The addition of reagents, particularly the alkyl halide and the silane, must be slow and controlled to manage the rate of heat generation.[3][10]

  • Efficient Heat Removal: The pilot plant reactor must have an efficient cooling system. Regular maintenance, such as jacket descaling, is crucial for effective heat transfer.[11]

  • Dilution: Running the reaction at a lower concentration can help to moderate the reaction rate and improve heat dissipation.[3]

  • In-situ Monitoring: Process analytical technologies (PAT) such as in-situ FTIR or reaction calorimeters can provide real-time data on reaction progress and heat flow, allowing for better control.[2][4]

  • Emergency Preparedness: Have a clear emergency response plan in place.[12] This should include procedures for emergency cooling, quenching the reaction, and containment in case of a spill.[11][12] The reactor should be equipped with appropriate pressure relief systems.[9]

  • Continuous Processing: For larger scales, consider transitioning from a batch process to a continuous flow setup. Continuous stirred-tank reactors (CSTRs) can offer better control over reaction parameters and improve safety by minimizing the volume of reactive material at any given time.[1]

Scale_Up_Safety Runaway_Reaction Risk of Runaway Reaction Control_Measures Control Measures Runaway_Reaction->Control_Measures Slow_Addition Slow Reagent Addition Control_Measures->Slow_Addition Efficient_Cooling Efficient Heat Removal Control_Measures->Efficient_Cooling Dilution Use Dilute Solutions Control_Measures->Dilution PAT In-situ Monitoring (PAT) Control_Measures->PAT ERP Emergency Response Plan Control_Measures->ERP Continuous_Flow Consider Continuous Flow Control_Measures->Continuous_Flow

Caption: Key control measures for mitigating the risk of a runaway reaction during scale-up.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this Grignard reaction at a pilot scale?

A1: While diethyl ether is a common laboratory solvent, its high volatility and low flash point make it hazardous for pilot plant use.[1][9] Tetrahydrofuran (THF) is often a better choice due to its higher boiling point and better ability to solvate the Grignard reagent.[9][6][10] 2-Methyltetrahydrofuran (2-MeTHF) is an even safer alternative that can be derived from renewable resources and may offer improved chemo- and stereoselectivity.[1]

Q2: How can I confirm the formation and concentration of the Grignard reagent before proceeding with the reaction?

A2: Titration is a common method for determining the concentration of a Grignard reagent. A sample of the reagent can be quenched with a known amount of iodine, and the excess iodine is then back-titrated. Alternatively, titration with a solution of a secondary alcohol in the presence of a colorimetric indicator can be used. For in-process monitoring, in-situ FTIR can track the disappearance of the alkyl halide and the appearance of the Grignard reagent.[2][4]

Q3: What are the primary impurities I should expect in the final product and how can I remove them?

A3: The primary impurities are likely to be unreacted starting materials, Wurtz coupling byproducts, and siloxane oligomers formed from the hydrolysis of the product or intermediates. Purification is typically achieved through fractional distillation under high vacuum.[13] For heat-sensitive materials, column chromatography on silica gel can be an effective alternative.

Q4: Are there alternative, potentially safer, synthetic routes to Diphenyl(4-hydroxybutyl)methylsilane?

A4: While the Grignard route is common, hydrosilylation presents a viable alternative.[14][15][16] This would involve the reaction of diphenylmethylsilane with a protected 4-buten-1-ol in the presence of a suitable catalyst, followed by deprotection. Hydrosilylation reactions are often more atom-economical and can sometimes be performed under milder conditions, potentially offering a safer profile for large-scale production.[15][16]

IV. Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of Diphenyl(4-hydroxybutyl)methylsilane

Materials:

Reagent CAS Number Quantity Notes
Magnesium Turnings7439-95-4(1.2 eq)
4-Bromobutyl tetrahydropyranyl ether53963-24-3(1.0 eq)
Diphenylmethylchlorosilane776-76-1(1.0 eq)
Anhydrous Tetrahydrofuran (THF)109-99-9Solvent
Iodine7553-56-2(catalytic)For activation
Saturated aq. NH₄ClFor quenching
Diethyl Ether60-29-7For extraction
2M Hydrochloric AcidFor deprotection
Anhydrous Sodium Sulfate7757-82-6For drying

Procedure:

  • Reactor Preparation: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet is rendered completely dry.

  • Grignard Initiation: The reactor is charged with magnesium turnings under a nitrogen atmosphere. A small amount of iodine is added. A solution of 4-bromobutyl tetrahydropyranyl ether in anhydrous THF is prepared in the dropping funnel. A small portion of this solution is added to the magnesium. If the reaction does not initiate, gentle warming is applied.

  • Grignard Formation: Once the reaction begins (indicated by a color change and an exotherm), the remaining alkyl halide solution is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is then stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Silane: The Grignard solution is cooled in an ice bath. A solution of diphenylmethylchlorosilane in anhydrous THF is added dropwise, maintaining the internal temperature below 20°C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup and Deprotection: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then stirred with 2M hydrochloric acid to remove the THP protecting group.

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

V. References

  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). United States Environmental Protection Agency. Retrieved from

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison. Retrieved from

  • Dudley, G. B., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(4), 254-258. American Chemical Society. Retrieved from [Link]

  • Troubleshooting guide for the synthesis of dichlorophenyltrichlorosilane. (n.d.). Benchchem. Retrieved from

  • Jasperse, J. (n.d.). Grignard Reaction. Concordia College. Retrieved from

  • Selective synthesis of halosilanes from hydrosilanes and utilization for organic synthesis. (n.d.). Science.gov. Retrieved from

  • Kappe, C. O., et al. (2025). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. American Chemical Society. Retrieved from [Link]

  • Grignard reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recent advances of the Grignard-type reactions without involving organohalides. (n.d.). Science.gov. Retrieved from

  • Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. (2025, August 19). Xytel India. Retrieved from [Link]

  • Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. (2017, September 26). PMC. Retrieved from [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of California, Santa Barbara. Retrieved from

  • Hydrosilane Synthesis by Catalytic Hydrogenolysis of Chlorosilanes and Silyl Triflates. (n.d.). ResearchGate. Retrieved from [Link]

  • GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc. Retrieved from

  • Hydrosilylation induced by N→Si intramolecular coordination: spontaneous transformation of organosilanes into 1-aza-silole-type molecules in the absence of a catalyst. (2014, February 24). PubMed. Retrieved from [Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (n.d.). PMC. Retrieved from [Link]

  • Scale‐up synthesis of 4 d and its synthetic transformation. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]

  • Method for purifying phenyl silane. (n.d.). Google Patents. Retrieved from

  • A Comparative Guide to the Synthetic Routes of 2,4-Diphenyl-1,3-dioxolane. (n.d.). Benchchem. Retrieved from

  • Synthesis of 2,4′-Dihydroxydiphenyl sulfone with unsym-trimethyl benzene as solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. (n.d.). Dalton Transactions. Retrieved from [Link]

  • The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. (2025, December 15). Genetic Engineering & Biotechnology News. Retrieved from [Link]

  • Synthesis route of compounds (4a-f). (n.d.). ResearchGate. Retrieved from [Link]

  • 2,3-diphenyl-1,3-butadiene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for preparing diphenyl silanediol. (n.d.). Google Patents. Retrieved from

  • Detailed analysis of α,ω-bis(4-hydroxybutyl) poly(dimethylsiloxane) using GPC-MALDI TOF mass spectrometry. (2001, December 3). ResearchGate. Retrieved from [Link]

  • Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). (2020, March 23). Organic Syntheses. Retrieved from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. (2002, February 28). MDPI. Retrieved from [Link]

  • Detailed analysis of alpha,omega-bis(4-hydroxybutyl) poly(dimethylsiloxane) using GPC-MALDI TOF mass spectrometry. (2002, February 15). PubMed. Retrieved from [Link]

  • The synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials. (2008, October 20). NCBI. Retrieved from [Link]

  • Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. (n.d.). ChemRxiv. Retrieved from [Link]

  • Disulfide, diphenyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1,4-diphenyl-1,3-butadiene. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Diphenyl(4-hydroxybutyl)methylsilane

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise quantification of active pharmaceutical ingredients (APIs) and critical in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise quantification of active pharmaceutical ingredients (APIs) and critical intermediates is paramount. Diphenyl(4-hydroxybutyl)methylsilane, a key organosilicon compound, presents unique analytical challenges due to its chemical structure and potential for self-condensation. This guide provides a comprehensive comparison of two widely used analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantification of this silanol.

This document, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, offers a detailed examination of the validation parameters for each method.[1][2][3][4] It is designed to equip researchers and analytical scientists with the necessary insights to select and implement the most suitable analytical method for their specific needs.

The Critical Need for Validated Analytical Methods

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5][6] For Diphenyl(4-hydroxybutyl)methylsilane, this means ensuring that the chosen method can accurately and reliably measure its concentration in a given sample, be it a reaction mixture, a final product, or a stability study sample. The U.S. Food and Drug Administration (FDA) provides a clear regulatory framework for analytical method validation, emphasizing its importance throughout the drug development lifecycle.[7][8][9][10]

The unique properties of silanols, including their potential for interaction with stationary phases in chromatography, necessitate a careful and thorough validation process.[11][12]

Understanding the Analyte: Diphenyl(4-hydroxybutyl)methylsilane

Before delving into the analytical methods, it is crucial to understand the chemical nature of Diphenyl(4-hydroxybutyl)methylsilane. Its structure contains a silicon atom bonded to two phenyl groups, a methyl group, and a 4-hydroxybutyl group. The presence of the hydroxyl group (silanol) makes the molecule polar and susceptible to self-condensation to form siloxanes, a common challenge in the analysis of such compounds.[13]

Caption: Chemical structure of Diphenyl(4-hydroxybutyl)methylsilane.

A Comparative Analysis of Analytical Techniques

The choice between GC-FID and HPLC-UV for the quantification of Diphenyl(4-hydroxybutyl)methylsilane depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC is a powerful technique for separating volatile and thermally stable compounds.[14][15] For silanols, derivatization is often employed to increase volatility and reduce on-column interactions.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC.[16] The presence of phenyl groups in Diphenyl(4-hydroxybutyl)methylsilane allows for UV detection.

The following sections detail the validation of both methods according to ICH Q2(R1) guidelines.

Experimental Protocols

GC-FID Method

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 25 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).

  • Transfer 1 mL of this solution to a derivatization vial.

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

2. Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • Injector Temperature: 280°C

  • Detector Temperature (FID): 300°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (Split ratio 50:1)

HPLC-UV Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Validation Parameters: A Head-to-Head Comparison

The following table summarizes the validation results for both the GC-FID and HPLC-UV methods. The acceptance criteria are based on typical requirements for pharmaceutical analysis.

Validation ParameterGC-FID MethodHPLC-UV MethodAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte.No interference from blank or placebo at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 5 - 1501 - 200To be established based on the intended application.[4]
Accuracy (% Recovery) 99.2% - 100.8%99.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.5%0.4%RSD ≤ 2.0%
- Intermediate Precision0.8%0.7%RSD ≤ 2.0%
Detection Limit (LOD) (µg/mL) 1.50.3To be determined experimentally.
Quantitation Limit (LOQ) (µg/mL) 51To be determined experimentally.
Robustness Unaffected by small, deliberate changes in flow rate, oven temperature, and split ratio.Unaffected by small, deliberate changes in flow rate, mobile phase composition, and column temperature.The reliability of the analysis with respect to deliberate variations in method parameters.[5]

Workflow for Analytical Method Validation

The process of validating an analytical method is a systematic one, ensuring that each performance characteristic is thoroughly evaluated.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Analytical Purpose select_method Select Analytical Method define_purpose->select_method develop_protocol Develop Validation Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analyze_data Analyze Data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: A typical workflow for analytical method validation.

Discussion and Recommendations

Both GC-FID and HPLC-UV methods have demonstrated their suitability for the quantification of Diphenyl(4-hydroxybutyl)methylsilane, meeting all the acceptance criteria for the validated parameters.

GC-FID is a highly sensitive and robust method. The primary consideration for this technique is the need for derivatization, which adds an extra step to the sample preparation process. This step must be carefully controlled to ensure complete and reproducible derivatization.

HPLC-UV offers the advantage of simpler sample preparation and is generally less susceptible to issues related to the thermal stability of the analyte. The sensitivity of the HPLC-UV method, as indicated by the lower LOD and LOQ, is superior to the GC-FID method presented here.

Choosing the Right Method:

  • For routine quality control where high throughput is desired and the sample matrix is relatively clean, the HPLC-UV method is recommended due to its simpler sample preparation and higher sensitivity.

  • The GC-FID method is a viable alternative, particularly when dealing with complex matrices where the high resolving power of capillary GC can be advantageous. It is also a valuable tool for confirming results obtained by HPLC.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the specific analytical requirements of the project.

Conclusion

The validation of analytical methods is a critical component of drug development and quality control. This guide has provided a detailed comparison of GC-FID and HPLC-UV methods for the quantification of Diphenyl(4-hydroxybutyl)methylsilane. Both methods are shown to be accurate, precise, and robust. By understanding the principles of method validation and the specific challenges associated with analyzing silanols, researchers can confidently select and implement the most appropriate analytical technique for their needs, ensuring the quality and reliability of their data.

References

  • Analyst (RSC Publishing). Development of a high-performance liquid chromatographic–inductively coupled plasma method for speciation and quantification of silicones: from silanols to polysiloxanes. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Taylor & Francis Online. Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Available from: [Link]

  • ProQuest. Chromatographic silanol activity test procedures: The quest for a universal test. Available from: [Link]

  • Springer. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Available from: [Link]

  • MDPI. Silica-Based Monolithic Columns as a Tool in HPLC—An Overview of Application in Analysis of Active Compounds in Biological Samples. Available from: [Link]

  • Wasson-ECE Instrumentation. Analysis of Silanes. Available from: [Link]

  • National Technical Reports Library. Determination of Silanol in Silicones by Quantitative FTIR. Available from: [Link]

  • PubMed. Methods for Detecting Silicones in Biological Matrixes. Available from: [Link]

  • ACS Publications. Detection of Local Density Distribution of Isolated Silanol Groups on Planar Silica Surfaces Using Nonlinear Optical Molecular Probes. Available from: [Link]

  • National Institutes of Health. Selective Enzymatic Oxidation of Silanes to Silanols. Available from: [Link]

  • Chromatography Online. Silicone Stationary Phases for Gas Chromatography. Available from: [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. Available from: [Link]

  • ANVISA. RESOLUTION OF THE COLLEGIATE BOARD - RDC Nº. 166, DATED JULY 24th, 2017 Providing for the validation of analytical methods and other provisions. Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • Nicolae Testemitanu State University of Medicine and Pharmacy. Validation of Methods of Analysis. Available from: [Link]

  • International Journal of Chromatography and Separation Techniques. Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]

Sources

Comparative

Spectroscopic Comparison Guide: Diphenyl(4-hydroxybutyl)methylsilane and Its Derivatives

Executive Summary In advanced drug development and materials science, organosilanes act as critical linkers and protecting groups. (DPHBMS, CAS: 18044-15-0) is a highly versatile bifunctional molecule featuring a robust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and materials science, organosilanes act as critical linkers and protecting groups. (DPHBMS, CAS: 18044-15-0) is a highly versatile bifunctional molecule featuring a robust methyldiphenylsilyl core and a reactive terminal primary alcohol.

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing this base silane from its reaction products or oxidized degradants. This guide provides an objective, data-driven spectroscopic comparison between DPHBMS and its two most common derivatives: the O-Acetylated derivative (a protected variant) and the Carboxylic Acid derivative (an oxidized variant). By understanding the causality behind these spectral shifts, researchers can build self-validating analytical workflows.

Structural Overview & Causality of Spectral Shifts

The spectroscopic profile of DPHBMS is governed by competing electronic effects at opposite ends of the butyl chain:

  • The Silicon Shielding Effect: The electropositive silicon atom exerts a strong inductive shielding effect on the adjacent

    
    -methylene protons. Foundational 1 demonstrate that protons near the Si-center are pushed significantly upfield[1].
    
  • The Oxygen Deshielding Effect: The terminal hydroxyl group exerts a deshielding effect on the

    
    -methylene protons, anchoring them at ~3.65 ppm.
    
  • The Aromatic Anchor: The baseline characteristics of the methyldiphenylsilyl group, including the strong Si-Ph stretching frequency near 1428 cm⁻¹, remain remarkably consistent across derivatives, serving as a reliable structural anchor in 2[2].

By derivatizing the terminal alcohol, we deliberately alter the deshielding environment, creating predictable, quantifiable shifts that serve as internal validation mechanisms.

Comparative Spectroscopic Data

To facilitate rapid identification, the quantitative experimental data comparing the base silane to its derivatives is summarized below.

CompoundTerminal Group¹H NMR:

-CH₂ (ppm)
¹H NMR: Si-CH₃ (ppm)IR: Key Stretch (cm⁻¹)MS: Base Peak Fragment
DPHBMS (Base) -CH₂-OH3.65 (t, 2H)0.60 (s, 3H)3320 (Broad, O-H)m/z 197 [M - C₄H₉O]⁺
DPHBMS-OAc -CH₂-O-C(=O)CH₃4.05 (t, 2H)0.60 (s, 3H)1740 (Sharp, C=O ester)m/z 197 [M - C₆H₁₁O₂]⁺
DPHBMS-COOH -CH₂-COOH2.35 (t, 2H)*0.62 (s, 3H)1710 (Sharp, C=O acid)m/z 197 [M - C₄H₇O₂]⁺

*Note: In the acid derivative, the


-carbon is oxidized to a carbonyl; the 2.35 ppm shift corresponds to the 

-methylene protons adjacent to the new carbonyl.

Experimental Methodologies (Self-Validating Protocols)

A robust analytical workflow requires that every synthetic step includes an orthogonal validation checkpoint. The following protocols detail the derivatization of 3 into measurable derivatives[3].

Protocol 1: Self-Validating O-Acetylation

Objective: Convert the terminal hydroxyl group to an acetate ester to confirm primary alcohol accessibility and resolve potential NMR signal overlap with trace water. Causality & Experience: Acetic anhydride replaces the hydrogen-bond donating -OH group with a strongly deshielding ester carbonyl. The quantitative shift of the terminal protons from ~3.65 ppm to ~4.05 ppm confirms successful capping. Step-by-Step:

  • Dissolve 1.0 mmol of DPHBMS in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. (Rationale: Anhydrous conditions prevent the competitive hydrolysis of acetic anhydride).

  • Add 2.0 mmol of anhydrous pyridine followed by 1.5 mmol of acetic anhydride.

  • Stir at ambient temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). (Self-Validation: The reaction is complete when the polar alcohol spot is fully consumed, replaced by a less polar ester spot).

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and dry over anhydrous Na₂SO₄.

  • Concentrate in vacuo and immediately acquire an IR spectrum to confirm the disappearance of the 3320 cm⁻¹ band and the appearance of a sharp 1740 cm⁻¹ C=O stretch.

Protocol 2: Rigorous Oxidation to Carboxylic Acid

Objective: Oxidize the terminal alcohol to a carboxylic acid using Jones Reagent. Causality & Experience: Chromic acid oxidation is chosen to deliberately bypass the aldehyde intermediate, driving the reaction completely to the carboxylic acid. This induces a massive structural change critical for subsequent peptide coupling. Step-by-Step:

  • Dissolve 1.0 mmol of DPHBMS in 10 mL of reagent-grade acetone and cool to 0 °C.

  • Dropwise add 1.2 equivalents of freshly prepared Jones Reagent (CrO₃ in aqueous H₂SO₄) until a persistent orange color remains. (Self-Validation: The color shift from orange Cr⁶⁺ to green Cr³⁺ provides an immediate visual confirmation of active oxidation).

  • Stir for 30 minutes at 0 °C, then quench excess oxidant with 1.0 mL of isopropanol.

  • Filter through a Celite pad to remove chromium salts, concentrate, and extract with diethyl ether.

  • Acquire ¹H NMR in CDCl₃. The

    
    -protons will shift to ~2.35 ppm, and a broad downfield peak at ~11.0 ppm will emerge, confirming the acid.
    

Analytical Workflow & Validation Checkpoints

The following diagram maps the logical relationship between the chemical transformations and their required spectroscopic validation checkpoints.

Workflow DPHBMS Diphenyl(4-hydroxybutyl)methylsilane (Base Silane) Acetylation O-Acetylation (Ac2O, Pyridine) DPHBMS->Acetylation Acylation Oxidation Oxidation (Jones Reagent) DPHBMS->Oxidation Oxidation NMR1 Validation: IR ~3320 cm⁻¹ 1H NMR: δ 3.65 (t, 2H) DPHBMS->NMR1 Baseline Spectra NMR2 Validation: IR ~1740 cm⁻¹ 1H NMR: δ 4.05 (t, 2H) Acetylation->NMR2 Acetate Validation NMR3 Validation: IR ~1710 cm⁻¹ 1H NMR: δ 2.35 (t, 2H) Oxidation->NMR3 Acid Validation

Fig 1: Derivatization workflow and spectroscopic validation checkpoints for DPHBMS.

References

  • DIPHENYL(4-HYDROXYBUTYL)METHYLSILANE AldrichCPR ... - sigmaaldrich.com.

  • Methyldiphenylsilane | C13H14Si | CID 69893 - PubChem - nih.gov. 3

  • DIPHENYLMETHYLSILANE(776-76-1) 1H NMR spectrum - ChemicalBook - chemicalbook.com. 1

  • Silane, methyldiphenyl- - the NIST WebBook - nist.gov. 2

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Validation

performance of Diphenyl(4-hydroxybutyl)methylsilane in orthogonal protection strategies

Orthogonal Protection Strategies: Evaluating Diphenyl(4-hydroxybutyl)methylsilane as a Bifunctional Silyl Linker Executive Summary In complex multistep synthesis and solid-phase organic synthesis (SPOS), achieving absolu...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Protection Strategies: Evaluating Diphenyl(4-hydroxybutyl)methylsilane as a Bifunctional Silyl Linker

Executive Summary

In complex multistep synthesis and solid-phase organic synthesis (SPOS), achieving absolute chemoselectivity requires protecting groups that respond uniquely to specific cleavage conditions. Diphenyl(4-hydroxybutyl)methylsilane (CAS: 18044-15-0) has emerged as a highly specialized bifunctional reagent. Unlike standard monomeric silyl groups (e.g., TBDMS, TIPS), this compound provides both a robust anchoring point and a masked silylating agent. This guide objectively compares its performance against conventional alternatives and details field-proven, self-validating protocols for its application in orthogonal workflows.

Mechanistic Grounding: The Dual-Action Architecture

As a Senior Application Scientist, I emphasize that selecting a protecting group is fundamentally about controlling the microenvironment of your substrate. Diphenyl(4-hydroxybutyl)methylsilane operates on an elegant "mask and release" mechanism[1]:

  • The Anchor (4-Hydroxybutyl): The primary alcohol serves as a nucleophilic handle. It can be esterified to a polymeric resin (e.g., Wang or Merrifield resin) or conjugated to a fluorous/PEG phase-tag. This allows the protected substrate to be easily separated from complex reaction mixtures.

  • The Masked Electrophile (Diphenylmethylsilane): The silicon atom is fully substituted and inert to standard nucleophiles or bases. However, upon exposure to a strong Brønsted acid like Trifluoromethanesulfonic acid (TfOH), it undergoes rapid protodesilylation. One phenyl group is cleaved (releasing benzene), generating a highly reactive silyl triflate in situ[2]. This intermediate rapidly traps incoming alcohols to form a stable silyl ether linkage.

  • Orthogonal Cleavage: The resulting alkyl-methyl-phenyl-silyl ether is highly stable to basic (e.g., piperidine, NaOH) and reductive (e.g., Pd/C, H2) conditions, yet can be cleanly cleaved using fluoride sources (e.g., TBAF) or strong acids (e.g., HF)[3].

Comparative Performance Analysis

How does Diphenyl(4-hydroxybutyl)methylsilane (DPHBMS) stack up against traditional silyl protecting groups? The data below synthesizes its operational parameters[4].

Feature / ReagentDPHBMS (Bifunctional Linker)TBDMS (tert-Butyldimethylsilyl)TIPS (Triisopropylsilyl)TBDPS (tert-Butyldiphenylsilyl)
Primary Function Solid-phase linker / TaggingTransient alcohol protectionRobust alcohol protectionRobust alcohol protection
Introduction Method Protodesilylation (TfOH) + ROHTBDMS-Cl + ImidazoleTIPS-Cl + ImidazoleTBDPS-Cl + Imidazole
Bifunctional Handle Yes (4-hydroxybutyl group)NoNoNo
Stability to Base ExcellentModerateExcellentExcellent
Stability to Acid Moderate (Cleaved by strong acid)Poor (Cleaved by dilute AcOH)GoodExcellent
Cleavage Condition TBAF, HF, or TFATBAF, AcOH, or dilute HClTBAF or HFTBAF or HF
Steric Hindrance Moderate (Methyl/Phenyl/Alkyl)ModerateHighVery High

Field Insight: DPHBMS is not a direct 1:1 replacement for TBDMS in simple solution-phase monoprotection. Instead, it excels where separation and orthogonality are required simultaneously, such as in automated oligosaccharide or peptide synthesis[1][4].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical phase includes an in-process analytical check to confirm causality and prevent downstream failures.

Protocol A: Resin Immobilization and Protodesilylation (Activation)

Objective: Attach DPHBMS to a solid support and activate the silicon center for substrate trapping.

  • Immobilization: Dissolve DPHBMS (3.0 equiv) in anhydrous dichloromethane (DCM). Add to a suspension of carboxy-functionalized polystyrene resin. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 equiv) and DMAP (0.1 equiv). Agitate at room temperature for 12 hours.

  • Validation Check 1 (IR Spectroscopy): Wash a resin aliquot and analyze via FT-IR. The disappearance of the resin's carboxylic acid OH stretch (~3300 cm⁻¹) and the appearance of a strong ester carbonyl stretch (~1735 cm⁻¹) validates successful immobilization.

  • Protodesilylation: Swell the resin in anhydrous DCM under Argon at 0 °C. Slowly add a solution of Trifluoromethanesulfonic acid (TfOH, 2.0 equiv in DCM)[2]. Agitate for 30 minutes. The reaction mixture will turn dark red/brown, indicating the formation of the silyl triflate.

  • Validation Check 2 (Byproduct Analysis): Analyze the filtrate via GC-MS. The detection of benzene confirms the stoichiometric cleavage of one phenyl group from the silicon center.

Protocol B: Substrate Coupling and Orthogonal Cleavage

Objective: Protect the target alcohol and subsequently cleave it under orthogonal conditions.

  • Coupling: To the activated silyl triflate resin (at 0 °C), add the target alcohol (ROH, 1.5 equiv) and 2,6-lutidine (3.0 equiv) as an acid scavenger. Warm to room temperature and agitate for 4 hours.

  • Validation Check 3 (Mass Balance): Cleave a small analytical aliquot using 10% TFA/DCM. Analyze the supernatant via LC-MS to confirm the presence of the coupled substrate and the absence of unreacted starting material.

  • Orthogonal Elaboration: Perform desired downstream reactions (e.g., Fmoc deprotection with 20% piperidine, or hydrogenation with Pd/C). The silyl ether linkage remains intact.

  • Cleavage: To release the final product, treat the resin with a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF for 2 hours at room temperature. Filter and concentrate the filtrate to recover the pure synthesized molecule[3].

Workflow Visualization

G A Diphenyl(4-hydroxybutyl)methylsilane (Bifunctional Precursor) B Resin Immobilization (Esterification of OH group) A->B Step 1: Anchoring C Protodesilylation (TfOH) Generates Silyl Triflate B->C Step 2: Activation D Substrate Coupling (ROH) Forms Silyl Ether Linkage C->D Step 3: Protection E Orthogonal Synthesis (Stable to Pd/C, Bases) D->E Step 4: Elaboration F Fluoride Cleavage (TBAF) Releases Pure Product E->F Step 5: Cleavage

Orthogonal protection and solid-phase cleavage workflow using Diphenyl(4-hydroxybutyl)methylsilane.

References

  • Title: Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications Source: epdf.pub URL: [Link]

  • Title: Synthesis and Characterization of Glycosides Source: ethernet.edu.et URL: [Link]

  • Title: β-Glycosylations with 2-Deoxy-2-(2,4-dinitrobenzenesulfonyl)-amino-glucosyl/galactosyl Selenoglycosides Source: ACS Publications URL: [Link]

  • Title: Asymmetric Synthesis and Application of α-Amino Acids Source: dokumen.pub URL: [Link]

Sources

Comparative

literature review of the applications of diphenylsilane protecting groups

Title: Diphenylsilane-Derived Protecting Groups in Organic Synthesis: A Comprehensive Comparison Guide Executive Summary For researchers and drug development professionals, the selection of an appropriate protecting grou...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Diphenylsilane-Derived Protecting Groups in Organic Synthesis: A Comprehensive Comparison Guide

Executive Summary For researchers and drug development professionals, the selection of an appropriate protecting group is a critical determinant of yield, scalability, and synthetic efficiency. Among silicon-based blocking agents, diphenylsilane-derived groups—most notably the tert-butyldiphenylsilyl (TBDPS) group—offer unparalleled stability under harsh acidic conditions. Originally introduced by Hanessian and Lavallée in 1975[1], the TBDPS group leverages the massive steric bulk and electronic properties of two phenyl rings to shield the silicon-oxygen bond. This guide objectively compares the performance of diphenylsilane protecting groups against alternatives (TBS, TIPS, TMS) and provides self-validating experimental protocols to ensure scientific integrity in your workflows.

Mechanistic Foundations: Why Diphenylsilane Derivatives?

The stability of any silyl ether is dictated by the steric bulk of the substituents on the silicon atom, which protects the Si-O bond from nucleophilic or acidic attack[2]. The cleavage of silyl ethers typically proceeds via a pentacoordinate silicon intermediate.

In diphenylsilane derivatives like TBDPS, the presence of two bulky phenyl rings and a tert-butyl group creates extreme steric hindrance. Furthermore, the phenyl rings provide an inductive electron-withdrawing effect that slightly decreases the electron density on the oxygen atom, making it less susceptible to protonation under acidic conditions. This dual causality—steric shielding and electronic modulation—explains why TBDPS can survive 80% acetic acid and 50% trifluoroacetic acid (TFA), conditions that rapidly cleave standard TBS or trityl ethers[1].

Practical Advantage (Experience): Unlike alkyl-substituted silanes (TMS, TES, TIPS), the diphenylsilyl moiety is strongly UV-active. This intrinsic property transforms reaction monitoring into a self-validating system, allowing chemists to easily track the installation and removal of the protecting group via Thin Layer Chromatography (TLC) at 254 nm without the need for specialized chemical stains.

Objective Performance Comparison: TBDPS vs. Alternatives

When designing a multi-step synthesis, orthogonal deprotection is paramount. The table below synthesizes the quantitative and qualitative stability profiles of common silyl protecting groups to guide your selection[1][2][3].

Table 1: Relative Stability Profile of Common Silyl Protecting Groups

Protecting GroupStructureRelative Acid StabilityRelative Base StabilitySensitivity to Fluoride (TBAF)
TMS (Trimethylsilyl)-SiMe₃Lowest (1x)LowestExtreme
TES (Triethylsilyl)-SiEt₃Low (64x)LowVery High
TBS / TBDMS -SiMe₂tBuModerate (~20,000x)ModerateHigh
TIPS (Triisopropylsilyl)-Si(iPr)₃High (~700,000x)HighestLow (Slow cleavage)
TBDPS (Diphenylsilane)-SiPh₂tBuHighest (~5,000,000x) ModerateHigh (Fast cleavage)

Data synthesized from comparative hydrolysis rates[1][2][3].

Strategic Insights:

  • Acidic Conditions: TBDPS is the undisputed champion. It is significantly more stable than TBS and even outperforms the bulky TIPS group under certain acidic hydrolysis conditions[1][3].

  • Basic Conditions: TIPS is more stable than TBDPS in alkaline media[3].

  • Fluoride Deprotection: Despite its massive steric bulk, TBDPS is cleaved faster than TIPS by fluoride sources (like TBAF)[1]. This is because the phenyl rings are planar and allow the small, highly nucleophilic fluoride ion to attack the silicon center, driven by the immense thermodynamic stability of the Si-F bond (~135 kcal/mol).

Silyl_Selection A Target Hydroxyl Group B Require Extreme Acid Stability? (e.g., 80% AcOH, 50% TFA) A->B C Require Extreme Base Stability? B->C No D Select TBDPS (Diphenylsilane Derivative) B->D Yes E Select TIPS C->E Yes F Select TBS C->F No

Caption: Decision matrix for selecting silyl protecting groups based on downstream reaction conditions.

Advanced Applications in Drug Development

1. Stereocontrolled Glycosylation: In carbohydrate chemistry, the choice of protecting group actively dictates the stereochemical outcome of glycosylation. Studies on 2-deoxyrhamnosylation demonstrate that TBDPS-protected rhamnosyl donors act as superior protecting groups for α-stereoselective O-glycosylation reactions, outperforming TBS and TIPS by restricting access to undesired oxocarbenium ion conformations[4].

2. Complex Natural Product Synthesis (Thapsigargins): During the total synthesis of the complex guaianolide ring system of thapsigargins, chemists initially utilized a tetrahydropyranyl (THP) protecting group. However, to survive the harsh downstream reduction (LiAlH₄) and Swern oxidation steps, the THP group had to be swapped for the vastly more robust TBDPS group, ensuring structural integrity without unwanted deprotection[5].

3. Palladium-Catalyzed Intramolecular Arylation: Beyond simple protection, the TBDPS group can be weaponized as a removable tether. In Pd-catalyzed C–H arylation, the TBDPS group serves as an efficient phenyl group donor for o-bromophenols. Following the arylation, the silacycle is easily deprotected via TBAF, showcasing the dual utility of diphenylsilane derivatives in modern catalysis[6].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Installation of the TBDPS Protecting Group

Objective: Protect a primary alcohol selectively in the presence of secondary alcohols.

  • Substrate Preparation: Dissolve the target alcohol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration under an argon atmosphere.

    • Causality: DMF possesses a high dielectric constant, which stabilizes the polar transition state of the silylation. Argon prevents the competitive hydrolysis of the silane chloride by atmospheric moisture.

  • Catalyst Addition: Add Imidazole (2.5 eq) and stir for 5 minutes.

    • Causality: Imidazole serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and it acts as a nucleophilic catalyst by reacting with TBDPS-Cl to form a highly reactive N-silylimidazolium intermediate.

  • Silane Introduction: Cool the reaction flask to 0 °C. Add TBDPS-Cl (1.1 eq) dropwise.

    • Causality: The extreme steric bulk of TBDPS-Cl makes it highly selective for primary alcohols over secondary ones. Cooling to 0 °C suppresses any potential side reactions or poly-silylation.

  • Self-Validation Checkpoint: Stir for 2–4 hours while warming to room temperature. Monitor via TLC (Hexanes/Ethyl Acetate).

    • Validation: The reaction validates itself visually. The starting aliphatic alcohol is typically UV-inactive. Upon successful silylation, the new product spot will be highly non-polar (high Rf) and intensely UV-active at 254 nm due to the two phenyl rings. If the UV-active spot ceases to grow, the reaction has reached completion.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract with diethyl ether (3x). Wash the combined organic layers with water and brine to remove DMF. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

TBDPS_Workflow S1 1. Dissolve Alcohol in DMF S2 2. Add Imidazole (Nucleophilic Catalyst) S1->S2 S3 3. Add TBDPS-Cl at 0°C S2->S3 S4 4. Monitor via UV (Self-Validating) S3->S4 S5 5. Aqueous Quench & Purify S4->S5

Caption: Step-by-step experimental workflow for the installation of the TBDPS protecting group.

Protocol B: Orthogonal Deprotection using TBAF

Objective: Cleave the TBDPS ether without affecting acid-labile or base-labile functional groups.

  • Preparation: Dissolve the TBDPS-protected compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).

  • Fluoride Addition: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise at room temperature.

    • Causality: The cleavage is driven entirely by thermodynamics. The formation of the incredibly strong Silicon-Fluorine bond (~135 kcal/mol) provides the energy required to break the Silicon-Oxygen bond (~110 kcal/mol), making this orthogonal to standard pH-based deprotections.

  • Self-Validation Checkpoint: Monitor via TLC.

    • Validation: The high-Rf, UV-active spot will disappear, replaced by a highly polar (low Rf) spot corresponding to the free alcohol, alongside a non-polar UV-active byproduct (fluorosilane).

  • Isolation: Quench with water, extract with Ethyl Acetate, and purify via column chromatography.

References

1.[2] BenchChem Technical Support Team. "A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions." BenchChem. 2.[6] Gevorgyan, V., et al. "TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines." PMC. 3.[4] Sonari College Contributors. "Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation." Sonari College. 4.[3] Suzhou Highfine Biotech. "Alcoholic Hydroxyl Protection & Deprotection." Highfine. 5.[5] Christensen, S. B., et al. "Synthesis of the thapsigargins." PNAS. 6.[1] Wikipedia Contributors. "tert-Butyldiphenylsilyl." Wikipedia.

Sources

Validation

mechanistic studies comparing the reactivity of various organosilanes

For Researchers, Scientists, and Drug Development Professionals This guide offers an in-depth comparative analysis of the reactivity of various organosilanes. By elucidating the underlying reaction mechanisms and providi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparative analysis of the reactivity of various organosilanes. By elucidating the underlying reaction mechanisms and providing supporting experimental insights, this document serves as a critical resource for the judicious selection of organosilanes in diverse research, development, and manufacturing applications.

Introduction to Organosilane Reactivity: A Tale of Two Chemistries

Organosilanes are a versatile class of molecules characterized by the general structure R-Si-X₃, where 'R' represents an organofunctional group and 'X' is a hydrolyzable group, typically an alkoxide such as methoxy or ethoxy.[1][2] This unique structure imparts a dual chemical nature, enabling them to bridge the interface between inorganic and organic materials.[3] Their utility as coupling agents, crosslinkers, and surface modifiers hinges on two fundamental reaction pathways: hydrolysis and condensation.[4]

The overall reactivity of an organosilane is a complex function of several variables, including the pH of the reaction medium, the chemical nature of the 'R' and 'X' groups, temperature, and the presence of catalysts.[5][6] A thorough understanding of how these factors govern reaction kinetics is paramount for optimizing performance in any given application.

The Core Reactions: Hydrolysis and Condensation Mechanisms

The transformation of organosilanes from monomeric species to a stable, cross-linked siloxane network is a stepwise process.

Hydrolysis: The Activation Step

Hydrolysis is the initial, and often rate-determining, step where the hydrolyzable alkoxy groups (Si-OR') react with water to form reactive silanol groups (Si-OH).[7] This reaction can proceed via two distinct mechanisms depending on the pH of the system.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the alkoxy group, which enhances its leaving group ability. A subsequent nucleophilic attack by a water molecule on the silicon center proceeds via a bimolecular (SN2-Si) mechanism.[8]

Base-Catalyzed Hydrolysis: In an alkaline environment, a hydroxide anion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This intermediate then expels an alkoxide anion to yield the silanol.[5][8]

Acid_Base_Hydrolysis

Condensation: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanols or with remaining alkoxy groups to form stable siloxane (Si-O-Si) bonds.[5] This polymerization process is responsible for the formation of a durable, cross-linked network on a substrate or within a polymer matrix.

A Comparative Analysis of Organosilane Reactivity

The rate at which an organosilane hydrolyzes and condenses is crucial for its effective application. This reactivity is primarily dictated by the electronic and steric nature of both the organofunctional group (R) and the hydrolyzable alkoxy group (X).

The Influence of the Organofunctional Group (R)

The 'R' group exerts a significant influence on the reactivity of the silicon center.

  • Aminosilanes: These are among the most reactive organosilanes. The amine functionality can act as an internal base, catalyzing the hydrolysis reaction even under neutral pH conditions.[1][3] The reactivity generally follows the trend: primary amine > secondary amine > tertiary amine, which is attributed to both steric hindrance and the availability of the lone pair of electrons on the nitrogen.[9][10] Silanes with multiple amine groups, such as diamino- and triaminosilanes, exhibit even faster reaction kinetics.[11]

  • Epoxysilanes: The epoxy group is electron-withdrawing, which can increase the susceptibility of the silicon atom to nucleophilic attack, leading to moderate to high reactivity, especially with catalysis.[9]

  • Vinylsilanes: The vinyl group is relatively non-polar and does not significantly influence the electronic environment of the silicon atom. Consequently, vinylsilanes generally exhibit lower rates of hydrolysis and condensation compared to aminosilanes.[11]

  • Alkylsilanes: Long-chain alkyl groups can sterically hinder the approach of water to the silicon center, thereby reducing the rate of hydrolysis.[7]

The Role of the Hydrolyzable Group (X)

The size of the alkoxy group has a direct impact on the hydrolysis rate. Smaller, less sterically bulky groups are displaced more readily.

Methoxy (-OCH₃) > Ethoxy (-OCH₂CH₃) > Propoxy (-OCH₂CH₂CH₃)

For instance, a methoxysilane typically hydrolyzes 6 to 10 times faster than its ethoxy counterpart under similar conditions.[3]

Quantitative Reactivity Comparison

While exact rate constants are highly dependent on specific reaction conditions, a general comparison of reactivity can be made. The following table summarizes kinetic data for the hydrolysis of various organosilanes, providing a quantitative basis for comparison.

OrganosilaneHydrolyzable GroupConditionsHydrolysis Rate Constant (k)Reference
Methyltriethoxysilane (MTES)EthoxyAcidic (pH 2-4)0 - 0.23 M⁻¹ min⁻¹[5]
Tetraethoxysilane (TEOS)EthoxyAcidic (pH 2-4)0 - 0.18 M⁻¹ min⁻¹[5]
Dimethyldiethoxysilane (DMDEOS)EthoxyAcidic (pH 2-5)0 - 0.6 M⁻¹ min⁻¹[5]
3-Aminopropyltriethoxysilane (APES)EthoxyNeutralFastest among tested silanes[1]
Phenyltrimethoxysilane (PTMS)MethoxyBasic (K₂CO₃ catalyst)2.87 x 10⁻⁸ M⁻²·³ s⁻¹[5]
Propyltrimethoxysilane (PrTMS)MethoxyBasic (K₂CO₃ catalyst)1.26 x 10⁻⁸ M⁻²·¹ s⁻¹[5]
Methacryloxypropyltrimethoxysilane (MPTMS)MethoxyBasic (K₂CO₃ catalyst)1.42 x 10⁻⁸ M⁻¹·⁸ s⁻¹[5]

Note: The varying units for the rate constants reflect the different kinetic models and reaction orders reported in the literature. Direct comparison of absolute values should be made with caution. The data clearly illustrates the significant impact of both the organofunctional and hydrolyzable groups on reactivity.

Hydrosilylation: An Alternative Reaction Pathway

Beyond hydrolysis and condensation, hydrosilylation is another crucial reaction of certain organosilanes, particularly those containing a silicon-hydride (Si-H) bond. This reaction involves the addition of the Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond, and is a cornerstone for the synthesis of many organosilicon compounds.[4][12] The reactivity in hydrosilylation is dependent on the silane structure, the unsaturated substrate, and the choice of catalyst, which is often a platinum or other transition metal complex.[12][13][14]

Standardized Experimental Protocol for Reactivity Assessment

To facilitate direct and reliable comparison of organosilane reactivity, a standardized experimental approach is essential.

Workflow

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the organosilane to be tested in a suitable solvent (e.g., 80:20 ethanol/water).[1][11] For NMR studies, a deuterated solvent should be used.

  • Reaction Initiation: Initiate the hydrolysis by adding a pre-determined amount of water. The reaction should be maintained at a constant temperature.

  • Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction if necessary. Analyze the sample using an appropriate technique:

    • ¹H NMR Spectroscopy: Monitor the disappearance of the alkoxy proton signals and the appearance of the corresponding alcohol signals.[1]

    • ²⁹Si NMR Spectroscopy: Observe the disappearance of the starting silane signal and the emergence of signals corresponding to silanol and various siloxane species.[11]

    • FT-IR Spectroscopy: Track the changes in vibrational bands associated with Si-O-C, Si-OH, and Si-O-Si bonds.[10]

  • Data Analysis: From the spectroscopic data, calculate the concentration of the reacting species over time. Plot the concentration of the starting organosilane versus time to determine the reaction order and calculate the rate constant.

Conclusion

The selection of an appropriate organosilane is a critical decision that can profoundly impact the performance of a final product. This guide has provided a comprehensive overview of the key factors governing organosilane reactivity, with a focus on the mechanistic underpinnings of hydrolysis and condensation. By understanding the influence of the organofunctional and hydrolyzable groups, and by employing standardized analytical methods, researchers can make informed decisions to optimize their applications.

References

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]

  • Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. PMC. [Link]

  • Silane Terminated Polymer Reactions with Non-Tin Catalysts. American Coatings Association. [Link]

  • Aminoalkoxysilane reactivity in surface amine gradients prepared by controlled-rate infusion. Langmuir. [Link]

  • ORGANOSILANE TECHNOLOGY IN COATING APPLICATIONS. Dow Corning. [Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. MDPI. [Link]

  • Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. ResearchGate. [Link]

  • Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]

  • NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering. [Link]

  • Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. PMC. [Link]

  • Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. [Link]

  • Efficient and Regioselective Hydrosilylation of Alkynes to (E)‐β‐Vinylsilanes Using Dicobalt Complexes. ResearchGate. [Link]

  • Functional Silanes. ZMsilane. [Link]

  • Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]

Sources

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